4-(Piperidin-2-yl)pyridazine chemical structure and molecular weight
CAS: 1956332-41-4 (HCl salt) | Formula: C H N | M.W.: 163.22 g/mol (Free Base) Executive Summary 4-(Piperidin-2-yl)pyridazine represents a high-value, sp -rich scaffold in modern medicinal chemistry. Unlike the ubiquitou...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 1956332-41-4 (HCl salt) | Formula: C
HN | M.W.: 163.22 g/mol (Free Base)
Executive Summary
4-(Piperidin-2-yl)pyridazine represents a high-value, sp
-rich scaffold in modern medicinal chemistry. Unlike the ubiquitous 4-phenylpyridazine or 4-(piperidin-4-yl)pyridazine isomers, this specific C2-linked congener offers a unique vector for substituent exit, introducing chirality and enhanced solubility into drug candidates. This guide details the structural properties, validated synthetic pathways, and strategic applications of this moiety in kinase and GPCR ligand design.
Part 1: Structural Characterization & Physicochemical Properties
The molecule consists of an electron-deficient 1,2-diazine (pyridazine) ring coupled to a saturated, basic piperidine ring at the C2 position. This combination creates a "push-pull" electronic environment, although the aliphatic nature of the piperidine insulates the systems more than a bi-aryl bond would.
Key Physicochemical Data
Property
Value / Description
Notes
Molecular Formula
CHN
Molecular Weight
163.22 g/mol (Free Base)199.68 g/mol (HCl Salt)
Monohydrochloride is the standard commercial form.
Basic N (Piperidine): ~10.8Acidic N (Pyridazine): ~2.3
The piperidine nitrogen is highly basic and protonated at physiological pH.
LogP (Predicted)
0.4 – 0.8
Highly polar due to the secondary amine and diazine ring.
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
Excellent profile for aqueous solubility.
Chirality
C2 of Piperidine
Commercial sources are typically racemic unless specified as (R) or (S).
Part 2: Synthetic Methodologies
Synthesizing 4-(piperidin-2-yl)pyridazine presents a classic chemoselectivity challenge: reducing a pyridine precursor without cleaving the labile N–N bond of the pyridazine ring. Consequently, modern process chemistry favors Cross-Coupling over direct hydrogenation.
This route avoids the risks of over-reduction and allows for the introduction of the piperidine ring with protected nitrogen, facilitating purification.
Protocol:
Starting Materials: 4-Chloropyridazine (or 4-Bromopyridazine) and N-Boc-piperidin-2-ylboronic acid (or the corresponding zinc reagent for Negishi coupling).
Catalyst System: Pd(dppf)Cl
or Pd(dba) with XPhos.
Conditions: Reflux in Dioxane/Water (4:1) with K
CO or CsCO as base.
Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM) yields the target salt.
Direct hydrogenation of 4-(pyridin-2-yl)pyridazine is possible but requires precise catalyst control to prevent ring opening of the pyridazine to a 1,4-diamine.
Critical Control Point: Use of Rhodium on Alumina (Rh/Al
O) or Platinum Oxide (PtO) in acetic acid is preferred over Palladium on Carbon (Pd/C), which is notorious for cleaving N–N bonds in pyridazines.
Synthetic Workflow Visualization
Figure 1: Comparative synthetic pathways highlighting the robust Suzuki route versus the chemoselectivity risks of direct hydrogenation.
Part 3: Medicinal Chemistry Applications[2][3][4][5][6]
Scaffold Hopping & Bioisosterism
This moiety serves as a saturated bioisostere for bi-aryl systems (e.g., 4-phenylpyridazine) or bi-pyridyls .
Solubility: The transition from a planar aromatic ring to a 3D aliphatic amine (piperidine) significantly lowers LogP and increases aqueous solubility.
Basicity: The secondary amine provides a handle for salt formation and can engage in key electrostatic interactions with acidic residues (e.g., Asp, Glu) in the binding pocket.
Vector Positioning
The C2-linkage is geometrically distinct from the more common C4-linkage.
Exit Vector: Substituents on the piperidine nitrogen project at an angle (~109.5°) relative to the pyridazine plane, allowing access to solvent channels or hydrophobic pockets that are inaccessible to planar analogs.
Structural Logic Diagram
Figure 2: Structure-Property Relationships (SPR) driving the selection of this scaffold in drug design.
Part 4: Analytical Profiling
When characterizing the synthesized material, look for these diagnostic signals:
1H NMR (DMSO-d6):
Pyridazine Protons: Two doublets/multiplets in the aromatic region (
9.0–9.5 ppm) corresponding to the protons alpha to the nitrogens.
Piperidine Methine (C2-H): A distinct doublet of doublets (dd) around
3.8–4.2 ppm, shifted downfield due to the electron-withdrawing pyridazine ring.
Amine Proton: A broad singlet (exchangeable with D
O), often appearing >8.0 ppm if isolated as the HCl salt.
Mass Spectrometry:
ESI+: Strong [M+H]
peak at m/z 164.1.
Fragmentation: Loss of N
(28 Da) is a common fragmentation pathway for pyridazines under high collision energy.
References
National Center for Biotechnology Information. (2024). Pyridazine Structure and Bioactivity. PubChem Compound Summary. Retrieved from [Link]
Wu, J., et al. (2013).[2] Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis. Retrieved from [Link]
Mikus, P., et al. (2025).[3] Bridging the Pyridine-Pyridazine Synthesis Gap by Skeletal Editing. Science. Retrieved from [Link][3]
Application Notes and Protocols for the N-Arylation of 4-(Piperidin-2-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The N-arylation of 4-(piperidin-2-yl)pyridazine is a critical transformation in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The N-arylation of 4-(piperidin-2-yl)pyridazine is a critical transformation in medicinal chemistry, yielding scaffolds with significant potential in drug discovery. This guide provides a comprehensive overview of the key synthetic strategies for this transformation, with a focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. We delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss critical parameters for optimization. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel N-aryl piperidinyl-pyridazine derivatives.
Introduction: The Significance of N-Aryl Piperidinyl-Pyridazines
The fusion of a piperidine and a pyridazine moiety creates a heterocyclic system of considerable interest in pharmaceutical development. The piperidine ring, a ubiquitous scaffold in approved drugs, often imparts favorable pharmacokinetic properties.[1] The pyridazine core, an electron-deficient diazine, is a key pharmacophore in a range of biologically active molecules.[2] The N-arylation of the piperidine nitrogen within the 4-(piperidin-2-yl)pyridazine framework allows for the introduction of a diverse array of aryl and heteroaryl groups, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.[3][4]
The primary challenge in the N-arylation of 4-(piperidin-2-yl)pyridazine lies in the presence of multiple nucleophilic nitrogen atoms: the secondary amine of the piperidine ring and the two nitrogen atoms of the pyridazine ring. The pyridazine nitrogens are generally less nucleophilic due to their sp2 hybridization and involvement in an aromatic system. However, the potential for side reactions necessitates careful selection of reaction conditions to achieve regioselective arylation on the piperidine nitrogen.
This guide will focus on two of the most powerful and versatile methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation.[5][6]
Strategic Approaches to N-Arylation
The two predominant catalytic systems for the N-arylation of amines are based on palladium and copper.
Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the method of choice due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions.[5][7][8] The reaction involves a palladium catalyst, a phosphine ligand, and a base.[9]
Copper-Catalyzed Ullmann Condensation: A classical method that has seen a modern resurgence with the development of improved ligand systems.[6][10][11] It is an economically attractive alternative to palladium catalysis and can be effective for a wide range of nitrogen heterocycles.[12][13]
The choice between these two methods will depend on factors such as the nature of the aryl halide, the functional groups present on the substrates, and cost considerations.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[5] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[9]
Key Parameters and Optimization
Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.
Ligand: The choice of phosphine ligand is crucial for reaction efficiency. Bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos are often highly effective in promoting the desired C-N bond formation.[9] For sterically hindered substrates, bidentate ligands like BINAP or DPPF can be advantageous.[5]
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome.[7]
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are typically used.
This protocol provides a general starting point for the N-arylation of 4-(piperidin-2-yl)pyridazine with an aryl bromide.
Reagents and Materials:
4-(Piperidin-2-yl)pyridazine
Aryl bromide
Pd(OAc)₂
XPhos
Sodium tert-butoxide (NaOtBu)
Anhydrous toluene
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 4-(piperidin-2-yl)pyridazine (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
Add anhydrous toluene (5 mL) to the flask.
Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.
Seal the flask and heat the reaction mixture at 80-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
Parameter
Condition
Rationale
Catalyst
Pd(OAc)₂ / XPhos
A robust and versatile catalyst system for C-N coupling.[9]
Base
NaOtBu
A strong, non-nucleophilic base suitable for a wide range of amines.[7]
Solvent
Toluene or Dioxane
Anhydrous, aprotic solvents that are compatible with the reaction conditions.
Temperature
80-110 °C
Sufficient to drive the reaction to completion in a reasonable timeframe.
Atmosphere
Inert (N₂ or Ar)
Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligand.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has been significantly improved through the use of ligands.[6][10][14] Modern protocols often utilize catalytic amounts of a copper(I) salt in the presence of a chelating ligand and a base.[13][15]
Key Parameters and Optimization
Copper Source: Copper(I) iodide (CuI) is the most commonly used catalyst. Copper(I) oxide (Cu₂O) and other copper salts can also be effective.[11][16]
Ligand: The use of ligands is often crucial for achieving high yields under milder conditions. N,N'-dimethylethylenediamine (DMEDA), 1,10-phenanthroline, and various amino acids have been shown to be effective.[13][15]
Base: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are typically employed.[10][15]
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are common.[6]
Experimental Protocol: Ullmann N-Arylation
This protocol provides a general starting point for the N-arylation of 4-(piperidin-2-yl)pyridazine with an aryl iodide.
Reagents and Materials:
4-(Piperidin-2-yl)pyridazine
Aryl iodide
Copper(I) iodide (CuI)
1,10-Phenanthroline
Potassium carbonate (K₂CO₃)
Anhydrous DMF
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 4-(piperidin-2-yl)pyridazine (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
Add anhydrous DMF (5 mL) to the flask.
Add potassium carbonate (2.0 mmol) to the reaction mixture.
Seal the flask and heat the reaction mixture at 110-130 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour into water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for Ullmann Condensation
Parameter
Condition
Rationale
Catalyst
CuI / 1,10-Phenanthroline
A well-established and effective catalyst system for Ullmann couplings.[13]
Base
K₂CO₃ or Cs₂CO₃
Common inorganic bases for Ullmann reactions.[10][15]
Solvent
DMF or DMSO
High-boiling polar aprotic solvents that facilitate the reaction.[6]
Temperature
110-130 °C
Higher temperatures are often required for Ullmann condensations compared to Buchwald-Hartwig reactions.[6]
Atmosphere
Inert (N₂ or Ar)
Protects the catalyst and prevents side reactions.
Visualization: General Workflow for N-Arylation
Caption: A generalized experimental workflow for N-arylation reactions.
Microwave-Assisted N-Arylation
Microwave irradiation can significantly accelerate N-arylation reactions, often leading to shorter reaction times and improved yields.[17][18][19] Both Buchwald-Hartwig and Ullmann protocols can be adapted for microwave synthesis.
Advantages: Rapid heating, precise temperature control, and the ability to perform reactions in sealed vessels at elevated pressures.
Considerations: Requires specialized microwave synthesis equipment. Optimization of reaction time and temperature is crucial.
A typical microwave-assisted protocol would involve charging a microwave vial with the reagents and solvent, sealing the vial, and heating in a microwave reactor for a specified time at a set temperature.
Troubleshooting and Considerations
Low Conversion: Increase reaction temperature, prolong reaction time, or screen different catalyst/ligand/base combinations. Ensure all reagents and solvents are anhydrous.
Side Reactions: If N-arylation of the pyridazine ring is observed, consider using milder reaction conditions (lower temperature, weaker base). Protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc) prior to a separate arylation of the pyridazine, followed by deprotection and a second N-arylation of the piperidine could be an alternative strategy if regioselectivity is a persistent issue.
Substrate Scope: Electron-deficient aryl halides are generally more reactive in Ullmann condensations, while Buchwald-Hartwig amination has a broader scope for both electron-rich and electron-deficient aryl halides.[5][6]
Steric Hindrance: Sterically hindered aryl halides or amines may require more forcing conditions or specialized, bulky ligands.[5]
Conclusion
The N-arylation of 4-(piperidin-2-yl)pyridazine is a versatile transformation that provides access to a rich chemical space for drug discovery. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful tools for achieving this transformation. The choice of methodology and the careful optimization of reaction parameters are key to successful synthesis. This guide provides a solid foundation for researchers to develop robust and efficient protocols for the synthesis of novel N-aryl piperidinyl-pyridazine derivatives.
References
Cristau, H.-J., et al. (2004). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry. Available at: [Link]
Reddy, K. S., et al. (2012). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules. Available at: [Link]
Wang, G., et al. (2010). Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]
Chen, Y., et al. (2006). Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry. Available at: [Link]
Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. Available at: [Link]
Bhat, A. I., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. RSC Advances. Available at: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
Ghorbani-Vaghei, R., & Amiri, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
Maji, M., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications. Available at: [Link]
Bisai, A., & Singh, V. K. (2006). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Tetrahedron Letters. Available at: [Link]
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. Available at: [Link]
Angjellari, M., et al. (2020). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules. Available at: [Link]
Coldham, I., et al. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters. Available at: [Link]
Wikipedia. (2023). Ullmann condensation. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Persson, A., et al. (2016). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]
ResearchGate. Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]
Khan, I., et al. (2020). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules. Available at: [Link]
Chemistry Lectures. (2023). Buchwald-Hartwig amination. YouTube. Available at: [Link]
Request PDF. Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Available at: [Link]
ResearchGate. Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. Available at: [Link]
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
Wolfe, J. P., & Rossi, M. A. (2010). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PMC. Available at: [Link]
Huang, X., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Available at: [Link]
Al-Masri, M. (2016). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Current Organic Synthesis. Available at: [Link]
Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Available at: [Link]
ResearchGate. Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. Available at: [Link]
Beilstein Journals. (2017). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Available at: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available at: [Link]
Ilardi, E. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
Al-Zahrani, A. A., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridine Derivatives. Molecules. Available at: [Link]
Moustafa, A. H., et al. (2014). Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin. Molecules. Available at: [Link]
He, J., et al. (2018). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. PMC. Available at: [Link]
Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]
Request PDF. Efficient N-Arylation of Pyridazin-3(2H)-ones. Available at: [Link]
Universidade do Minho Repository. Synthesis of pyridazine and pyridopyridazine derivatives. Available at: [Link]
Organic Chemistry Portal. (2008). Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. Available at: [Link]
Kim, D., & Kwak, J. (2019). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science. Available at: [Link]
Legeay, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]
Organic Letters. (2021). Highly Regioselective Carbamoylation of Electron-Deficient Nitrogen Heteroarenes with Hydrazinecarboxamides. Available at: [Link]
Kumar, S., et al. (2022). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. PubMed Central. Available at: [Link]
Green Chemistry. (2025). Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. Available at: [Link]
ResearchGate. Representative protocols for C–H arylation of 1,n-diazines. Available at: [Link]
Beilstein Journals. (2023). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Available at: [Link]
da Silva, F. B., et al. (2016). A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. PubMed. Available at: [Link]
PDF. (2022). Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature. Available at: [Link]
OUCI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-(Piperidin-2-yl)pyridazine Scaffolds
Executive Summary The 4-(piperidin-2-yl)pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for PARP inhibitors (e.g., analogs of Niraparib) and various kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-(piperidin-2-yl)pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for PARP inhibitors (e.g., analogs of Niraparib) and various kinase inhibitors. However, incorporating this motif via Suzuki-Miyaura Cross-Coupling (SMC) presents two distinct synthetic challenges: catalyst poisoning by the secondary amine of the piperidine ring and protodeboronation inherent to electron-deficient pyridazine boronic acids.
This guide provides a validated protocol for coupling aryl boronic acids to halogenated 4-(piperidin-2-yl)pyridazine derivatives. By prioritizing the electrophilic role of the pyridazine and masking the piperidine nitrogen, we achieve high turnover numbers (TON) and suppress side reactions.
Strategic Analysis & Mechanistic Grounding
The "Dual-Nitrogen" Challenge
Successful coupling requires navigating the coordination chemistry of two distinct nitrogen environments within the substrate:
Pyridazine Nitrogens (sp²): These are electron-deficient and generally poor ligands for Palladium (Pd), but they make the ring highly susceptible to nucleophilic attack or hydrolysis.
Piperidine Nitrogen (sp³): The secondary amine is a potent
-donor. In its free base form, it coordinates to the Pd(II) oxidative addition complex, displacing phosphine ligands and forming an inactive Pd(II)-amine species. This arrests the catalytic cycle prior to transmetallation.
Regioselectivity & Partner Selection
Rule of Thumb: Always employ the pyridazine scaffold as the electrophile (halide), not the nucleophile (boronic acid).
Why? Pyridazine boronic acids are notoriously unstable. They undergo rapid protodeboronation in aqueous base due to the high electron deficiency of the diazine ring, which stabilizes the intermediate anion formed during hydrolysis [1].
Strategy: Use a halogenated precursor, such as 3-chloro-4-(piperidin-2-yl)pyridazine , coupled with a stable aryl boronic acid.
Mechanistic Pathway & Interference
The diagram below illustrates the standard catalytic cycle versus the "off-cycle" trap caused by the free amine.
Figure 1: Catalytic cycle showing the competitive inhibition (red path) by the free secondary amine of the piperidine ring.[1]
Validated Experimental Protocol
Pre-requisite: Boc-Protection
To prevent catalyst poisoning, the secondary amine must be masked. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under basic SMC conditions and orthogonal removal.
Protocol:
Dissolve 3-chloro-4-(piperidin-2-yl)pyridazine (1.0 eq) in DCM (10 vol).
This protocol uses XPhos Pd G3 , a precatalyst that ensures rapid generation of the active LPd(0) species and excellent stability against heteroaryl chlorides [2].
Use Boronic Esters (BPin) or add excess boronic acid (1.5 - 2.0 eq). Lower temp to 60°C.
Hydrolysis of Pyridazine
Base is too strong ().
Strictly use or . Avoid NaOH/KOH.
Workflow Visualization
The following flowchart outlines the decision-making process for synthesizing derivatives of this scaffold.
Figure 2: Operational workflow for functionalizing the scaffold. Note that protection must precede the metal-catalyzed step.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.
Jones, R., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227.
Li, H., et al. (2011). Synthesis and Biological Evaluation of Pyridazine Derivatives. Molecules, 16(9), 831-840.
Application Notes and Protocols: Preparation of 4-(Piperidin-2-yl)pyridazine Hydrochloride Salt
Abstract This comprehensive guide details the synthetic protocol for the preparation of 4-(Piperidin-2-yl)pyridazine hydrochloride, a heterocyclic compound of interest for pharmaceutical and medicinal chemistry research....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the synthetic protocol for the preparation of 4-(Piperidin-2-yl)pyridazine hydrochloride, a heterocyclic compound of interest for pharmaceutical and medicinal chemistry research. The synthesis is designed as a multi-step process, commencing with the functionalization of a pyridazine core, followed by the introduction of a protected piperidine moiety, and culminating in deprotection and salt formation. This document provides in-depth, step-by-step experimental procedures, explanations of the underlying chemical principles for each step, and robust analytical methods for the characterization and purity assessment of the final product. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a significant structural motif in medicinal chemistry.[1][2] The unique physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capabilities, make it a valuable component in the design of bioactive molecules with potential applications as antitumor and anti-inflammatory agents.[1][3] The incorporation of a piperidine substituent can further modulate the pharmacological profile of the molecule. This guide outlines a robust and reproducible synthetic route to 4-(Piperidin-2-yl)pyridazine hydrochloride.
Synthetic Strategy Overview
The synthesis of 4-(Piperidin-2-yl)pyridazine hydrochloride is approached through a multi-step sequence. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis and characterization of 4-(Piperidin-2-yl)pyridazine hydrochloride.
Safety Precautions
3.1. Reagent Handling:
2-Bromopyridine: This compound is a flammable liquid and is toxic if swallowed or in contact with skin.[4][5][6][7][8] It can cause serious eye and skin irritation and may cause respiratory irritation.[4][6] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[9][10] It must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe or cannula techniques.[9] Ensure all glassware is flame-dried prior to use.[11] In case of fire, use a dry powder extinguisher (Class D) or sand. Do not use water. [12]
Hydrochloric Acid (HCl): Concentrated HCl is corrosive and can cause severe skin burns and eye damage. Handle with appropriate PPE in a fume hood.
3.2. General Laboratory Practices:
Always wear appropriate PPE. Know the location of safety showers, eyewashes, and fire extinguishers.[11] Dispose of chemical waste according to institutional guidelines.
Experimental Protocols
Part A: Synthesis of the Free Base
Step 1: Synthesis of tert-butyl 2-bromopiperidine-1-carboxylate (Boc-protected 2-bromopyridine)
This step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a common strategy to prevent side reactions in subsequent steps.[13][14]
Materials:
2-Bromopyridine
Di-tert-butyl dicarbonate ((Boc)₂O)
Triethylamine (TEA)
Dichloromethane (DCM)
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromopyridine (1.0 eq) in anhydrous DCM.
Add triethylamine (1.2 eq) to the solution.
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography.
Step 2: Grignard Exchange and Reaction with Pyridazine
This step utilizes a Grignard exchange reaction, a powerful tool for forming carbon-carbon bonds.[15][16] The Boc-protected 2-bromopiperidine is converted to an organomagnesium species, which then acts as a nucleophile, attacking the pyridazine ring.
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of tert-butyl 2-bromopiperidine-1-carboxylate (1.0 eq) in anhydrous THF.
Cool the solution to -10 °C to -5 °C.
Slowly add isopropylmagnesium chloride solution (1.1 eq) while maintaining the temperature.
Stir the mixture at this temperature for 1-2 hours to facilitate the Grignard exchange.
In a separate flask, dissolve pyridazine (1.2 eq) in anhydrous THF.
Slowly add the pyridazine solution to the Grignard reagent mixture at -10 °C to -5 °C.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification of N-Boc-4-(piperidin-2-yl)pyridazine
Purification is crucial to remove unreacted starting materials and byproducts.
Method: Flash column chromatography on silica gel.
Eluent System: A gradient of ethyl acetate in hexanes is typically effective.
Procedure:
Dissolve the crude product from Step 2 in a minimal amount of DCM.
Adsorb the crude product onto a small amount of silica gel.
Load the adsorbed product onto a pre-packed silica gel column.
Elute the column with the chosen solvent system, collecting fractions.
Monitor the fractions by TLC and combine the fractions containing the pure product.
Evaporate the solvent under reduced pressure to obtain the purified N-Boc-4-(piperidin-2-yl)pyridazine.
Part B: Deprotection and Salt Formation
Step 4: N-Boc Deprotection
The Boc protecting group is removed under acidic conditions to yield the free amine.[17][18]
Materials:
N-Boc-4-(piperidin-2-yl)pyridazine (from Step 3)
4M HCl in 1,4-dioxane
Methanol (optional)
Procedure:
Dissolve the purified N-Boc-4-(piperidin-2-yl)pyridazine (1.0 eq) in a minimal amount of methanol or dioxane.
Add 4M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) to the solution.
Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by TLC or LC-MS.
Upon completion, the product may precipitate as the hydrochloride salt.
Step 5: Hydrochloride Salt Formation and Isolation
The final product is isolated as a stable hydrochloride salt.
Procedure:
If the product has precipitated, collect the solid by filtration.
Wash the solid with cold diethyl ether to remove any non-polar impurities.
If the product remains in solution, concentrate the reaction mixture under reduced pressure.
The resulting solid or oil can be triturated with diethyl ether to induce solidification and remove soluble impurities.
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 4-(Piperidin-2-yl)pyridazine hydrochloride.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation.
¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the pyridazine and piperidine rings.[19][20][21][22]
¹³C NMR: Shows the number of unique carbon atoms in the molecule.[19][21]
2D NMR (e.g., COSY, HSQC, HMBC): Can be used to confirm the connectivity of atoms within the molecule.[19]
Technique
Purpose
Typical Solvent
¹H NMR
Structural confirmation and purity
DMSO-d₆ or D₂O
¹³C NMR
Structural confirmation
DMSO-d₆ or D₂O
2D NMR
Detailed structural elucidation
DMSO-d₆ or D₂O
Table 1: NMR Spectroscopy for Characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[23][24][25][26]
Technique: Electrospray Ionization (ESI) is commonly used for polar molecules like the target compound.
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of the free base.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final product.[27][28][29][30][31]
Method: Reversed-phase HPLC (RP-HPLC) is typically employed.
Mobile Phase: A gradient of acetonitrile in water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.
Detector: UV detector set at an appropriate wavelength to detect the pyridazine ring.
Purity Assessment: The purity is determined by the area percentage of the main peak.
Parameter
Typical Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% TFA in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Gradient
5% to 95% B over 20 min
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Table 2: Example HPLC Method Parameters.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of 4-(Piperidin-2-yl)pyridazine hydrochloride. By following these procedures and adhering to the safety precautions, researchers can reliably prepare this compound for further investigation in drug discovery and development programs. The analytical methods described ensure the final product's identity, structure, and purity.
References
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).
2-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
Protecting n-Butyllithium from Air and Moisture. (n.d.). Fisher Scientific.
N-Butyllithium. (n.d.). chemeurope.com.
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.
Pyridazine Definition. (n.d.). Fiveable.
MSDS for 2-Bromopyridine, 99%. (n.d.). Scribd.
SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
Mass spectra of some naturally occurring oxygen heterocycles and related compounds. (1964). Australian Journal of Chemistry, 17(9), 975-986.
SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
Handling nBuLi. (2022, February 16). Reddit.
nbutyl lithium safety. (2024, June 6). YouTube.
Pyridazine 289-80-5 wiki. (n.d.). Guidechem.
Pyridazine. (n.d.). In Wikipedia.
STANDARD OPERATING PROCEDURE n-Butyllithium. (n.d.). Environmental Health and Safety.
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry.
Physical Properties of Pyridazines. (n.d.). ResearchGate.
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical Sciences, 106(8), 1975-1986.
Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC.
Essential Applications of HPLC in the Pharmaceutical Industry. (2025, May 22). NJ Labs.
HPLC in pharmaceutical analysis. (n.d.). Labotec.
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). ResearchGate.
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (2025, August 6). ResearchGate.
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). Magnetic Resonance in Chemistry, 48(8), 640-644.
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Croma-Nik.
CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. (n.d.). Google Patents.
HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (n.d.). Lab Manager.
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias.
2-(Boc-amino)-5-bromopyridine. (2025, July 14). ChemicalBook.
Boc Deprotection - HCl. (n.d.). Common Organic Chemistry.
Technical Support Center: N-Boc Deprotection of Piperazine Derivatives. (n.d.). Benchchem.
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
2-(Boc-amino)-5-bromopyridine. (n.d.). PubChem.
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. (n.d.). ResearchGate.
Pyridazine and its derivatives. (n.d.). Slideshare.
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2025, August 6). ResearchGate.
The Chemistry of the Boc Protecting Group. (n.d.). Benchchem.
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (n.d.). MDPI.
tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.
Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
Mass Spectrometer. (2024, November 22). In StatPearls. NCBI Bookshelf.
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PMC.
Application Notes and Protocols: The 4-(Piperidin-2-yl)pyridazine Scaffold for Novel Kinase Inhibitor Development
Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small m...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. This document introduces the 4-(Piperidin-2-yl)pyridazine scaffold as a promising, yet underexplored, platform for the design of novel kinase inhibitors. We will provide a comprehensive overview of the scientific rationale for its use, detailed protocols for inhibitor screening and characterization, and a discussion of potential structure-activity relationship (SAR) exploration.
Introduction: The Rationale for the 4-(Piperidin-2-yl)pyridazine Scaffold
The pursuit of novel kinase inhibitors is driven by the need for improved selectivity and potency, as well as the circumvention of resistance mechanisms. The selection of a core scaffold is a pivotal decision in the design of new inhibitors. The 4-(Piperidin-2-yl)pyridazine scaffold presents a unique combination of structural and chemical features that make it an attractive starting point for kinase inhibitor discovery.
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, offers several advantages. It can act as a bioisostere for other aromatic systems like pyridine or pyrimidine, which are prevalent in known kinase inhibitors.[1] The nitrogen atoms can participate in crucial hydrogen bonding interactions with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[2][3] Furthermore, the pyridazine moiety can contribute to the overall physicochemical properties of the molecule, such as solubility and metabolic stability.[4]
The piperidine ring, a saturated six-membered heterocycle, is a well-established component of many approved drugs.[5] Its non-planar, three-dimensional structure allows for the exploration of vectors in chemical space that are not accessible with flat aromatic rings. This can lead to enhanced binding affinity and selectivity. The nitrogen atom of the piperidine can be functionalized to introduce additional interaction points or to modulate the compound's pharmacokinetic properties. The linkage at the 2-position of the piperidine to the pyridazine core creates a specific spatial arrangement of these two key pharmacophoric elements.
This unique combination of a hydrogen-bond-accepting aromatic system and a versatile, three-dimensional saturated heterocycle suggests that the 4-(Piperidin-2-yl)pyridazine scaffold has the potential to yield potent and selective kinase inhibitors.
General Synthesis of the 4-(Piperidin-2-yl)pyridazine Scaffold
A generalized synthetic route to the 4-(Piperidin-2-yl)pyridazine scaffold is presented below. This scheme is adaptable, allowing for the introduction of various substituents on both the pyridazine and piperidine rings to facilitate SAR studies.
Caption: Generalized synthetic workflow for the 4-(Piperidin-2-yl)pyridazine scaffold.
Experimental Protocols: Screening and Characterization
The following protocols provide a framework for the initial screening and subsequent characterization of compounds based on the 4-(Piperidin-2-yl)pyridazine scaffold.
This assay is a robust and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced in a kinase reaction.[6]
Objective: To identify initial hit compounds that inhibit the activity of a target kinase.
Materials:
Target kinase
Kinase substrate (peptide or protein)
ATP
ADP-Glo™ Kinase Assay Kit (Promega)
Test compounds (dissolved in DMSO)
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
384-well white assay plates
Protocol:
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate. Include positive (known inhibitor) and negative (DMSO) controls.
Kinase Reaction:
Prepare a kinase/substrate solution in assay buffer.
Prepare an ATP solution in assay buffer.
Add the kinase/substrate solution to all wells.
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the target kinase.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
ADP Detection:
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value for active compounds by fitting the data to a dose-response curve.
Secondary Assay: Cellular Target Engagement
Confirming that a compound interacts with its intended target in a cellular environment is a critical step.[4] The NanoBRET™ Target Engagement Assay is one such method.
Objective: To quantify the binding of the test compounds to the target kinase in living cells.
Materials:
HEK293 cells (or other suitable cell line)
Plasmid encoding the target kinase fused to NanoLuc® luciferase
Transfection reagent
NanoBRET™ tracer
Test compounds
Opti-MEM® I Reduced Serum Medium
White, tissue culture-treated 96-well plates
Protocol:
Cell Transfection: Transfect the cells with the kinase-NanoLuc® fusion plasmid and plate them in the 96-well plates. Incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for a specified time (e.g., 2 hours).
Tracer Addition: Add the NanoBRET™ tracer to all wells.
BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells and immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer.
Structure-Activity Relationship (SAR) Exploration
A systematic exploration of the SAR is crucial for optimizing the potency and selectivity of the initial hits. The 4-(Piperidin-2-yl)pyridazine scaffold offers multiple points for modification.
Caption: Key modification points for SAR studies on the 4-(Piperidin-2-yl)pyridazine scaffold.
Illustrative SAR Data Table:
Compound
R¹ (Pyridazine)
R² (Piperidine-N)
R³ (Piperidine-C)
Kinase IC₅₀ (nM)
Cellular IC₅₀ (nM)
1a
H
H
H
1250
>10000
1b
Cl
H
H
350
4200
1c
OMe
H
H
800
9500
2a
Cl
Me
H
280
3500
2b
Cl
Boc
H
>10000
>10000
3a
Cl
H
Ph
15
250
3b
Cl
H
4-F-Ph
8
180
This is hypothetical data for illustrative purposes.
Kinase Selectivity Profiling
Assessing the selectivity of lead compounds is essential to minimize off-target effects.[1] A broad kinase panel screen is recommended.
Protocol: Kinome-Wide Selectivity Screen
Compound Submission: Submit the lead compound to a commercial kinase screening service (e.g., Eurofins, Promega).
Assay Format: Typically, these services use radiometric (³³P-ATP) or fluorescence-based assays.
Data Interpretation: The results are usually presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM) against a large panel of kinases. Potent off-target hits should be further investigated with full IC₅₀ determinations.
Caption: Workflow for determining the kinase selectivity profile of a lead compound.
Conclusion
The 4-(Piperidin-2-yl)pyridazine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its unique combination of a hydrogen-bonding pyridazine moiety and a three-dimensional piperidine ring provides a rich platform for SAR exploration. The protocols outlined in this document provide a clear path for the initial screening, characterization, and optimization of compounds based on this scaffold. Further investigation into this scaffold is warranted and has the potential to yield novel therapeutic agents.
References
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. [Link]
Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. PubMed. [Link]
Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. ACS Publications. [Link]
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. PubMed. [Link]
Application Note: Strategic Synthesis of Substituted Pyridazines for Structure-Activity Relationship (SAR) Studies
Introduction: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its u...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment, capacity for hydrogen bonding, and its role as a bioisosteric replacement for other aromatic systems like phenyl or pyridine rings, make it an attractive component in the design of novel therapeutic agents.[1][2] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[3][4][5]
A critical phase in the drug discovery pipeline is the systematic exploration of the chemical space around a core scaffold to understand how structural modifications influence biological activity—a process known as Structure-Activity Relationship (SAR) studies.[6][7] The generation of a diverse library of analogs is fundamental to this process. This application note provides detailed protocols for two robust and versatile synthetic strategies for preparing substituted pyridazines, enabling researchers to efficiently generate compound libraries for comprehensive SAR elucidation.
Strategy 1: Classical Ring Formation via 1,4-Dicarbonyl Condensation
One of the most fundamental and reliable methods for constructing the pyridazine core is the cyclocondensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine.[8] This approach is particularly effective for accessing 3,6-disubstituted pyridazines and pyridazinones, which are common starting points for further functionalization. The use of readily available anhydrides, such as maleic anhydride, provides a straightforward entry into this class of compounds.[9][10]
The primary advantage of this method for SAR studies is the ability to introduce diversity at the 3 and 6 positions of the pyridazine ring early in the synthetic sequence by varying the starting 1,4-dicarbonyl compound.
Workflow for Pyridazine Synthesis via 1,4-Dicarbonyl Condensation
Caption: Workflow for pyridazine synthesis and library generation.
Protocol 1: Synthesis of 3,6-Dioxo-1,2,3,6-tetrahydropyridazine (Maleic Hydrazide)
This protocol describes the synthesis of a foundational pyridazinone structure from maleic anhydride and hydrazine hydrate.[9][11]
Materials:
Maleic Anhydride (99%)
Hydrazine Hydrate (80% solution in water)
Ethanol (95%)
Round-bottom flask (100 mL) with reflux condenser
Magnetic stirrer and hotplate
Ice bath
Büchner funnel and filter paper
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.96 g, 20 mmol) in 15 mL of ethanol.
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2.0 g, 40 mmol) dropwise at room temperature. An exothermic reaction may be observed.
Reflux: Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to 70°C. Maintain stirring at this temperature for 6 hours.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation.
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol.
Drying: Dry the product under vacuum to yield 3,6-dioxo-1,2,3,6-tetrahydropyridazine. The expected yield is typically high (85-95%).[9]
Strategy 2: Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling
For generating diverse libraries of substituted pyridazines, late-stage functionalization of a pre-formed pyridazine core is a highly efficient strategy. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[12][13] This method is particularly valuable for SAR studies as it allows for the rapid synthesis of many analogs from a common intermediate, typically a halopyridazine.
The key advantage of this approach is the modularity it offers. A single chloropyridazine or bromopyridazine intermediate can be coupled with a large library of commercially available boronic acids, enabling extensive exploration of the SAR at a specific position on the pyridazine ring.[14]
Workflow for Pyridazine Library Synthesis via Suzuki-Miyaura Coupling
Caption: Parallel synthesis of a pyridazine library.
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-6-(thiophen-2-yl)pyridazine with an Arylboronic Acid
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloropyridazine with various arylboronic acids.[13]
Materials:
3-Chloro-6-(thiophen-2-yl)pyridazine (or other suitable chloropyridazine)
Schlenk flask or similar reaction vessel for inert atmosphere
Nitrogen or Argon gas supply
Procedure:
Inert Atmosphere: To a Schlenk flask, add 3-chloro-6-(thiophen-2-yl)pyridazine (0.5 mmol), the desired arylboronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol %).
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. Under the inert atmosphere, add DME (8 mL), ethanol (2 mL), and 2 M aqueous sodium carbonate solution (1 mL).
Reaction: Heat the reaction mixture to 80°C under a nitrogen atmosphere.
Monitoring: Monitor the reaction for 24-48 hours by TLC.
Work-up: After completion, cool the reaction mixture to room temperature. Extract the mixture with chloroform (3 x 20 mL). Wash the combined organic layers with a saturated solution of NaCl (20 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-(thiophen-2-yl)pyridazine.
Data Presentation: Illustrative SAR of Pyridazinone-Based Kinase Inhibitors
To illustrate the application of these synthetic strategies, the following table presents hypothetical SAR data for a series of pyridazinone-based kinase inhibitors. Analogs could be synthesized using the methods described above, starting from a common pyridazinone core and introducing diversity at the R¹ and R² positions. Such studies are crucial for optimizing potency and selectivity.[15][16][17]
Compound
R¹ (Position 2)
R² (Position 5)
Kinase IC₅₀ (nM)
1a
Phenyl
Morpholino
150
1b
4-Fluorophenyl
Morpholino
85
1c
2-Pyridyl
Morpholino
210
1d
Phenyl
Piperidinyl
125
1e
Phenyl
4-Methylpiperazinyl
75
1f
4-Fluorophenyl
4-Methylpiperazinyl
30
This data is for illustrative purposes only.
SAR Insights:
Introduction of an electron-withdrawing group (fluoro) on the R¹ phenyl ring improves potency (compare 1a and 1b ).
Replacing the phenyl ring at R¹ with a pyridine ring is detrimental to activity (compare 1a and 1c ).
The nature of the heterocyclic substituent at R² significantly impacts activity, with the 4-methylpiperazinyl group being optimal among those tested (compare 1a , 1d , and 1e ).
The combination of favorable substituents at both R¹ and R² leads to the most potent compound in the series (1f ).
Conclusion
The synthetic methodologies outlined in this application note provide a robust framework for the efficient generation of substituted pyridazine libraries for SAR studies. The classical condensation approach allows for the construction of the core with initial diversity, while modern cross-coupling techniques enable rapid, late-stage functionalization. By strategically applying these protocols, researchers can systematically explore the chemical space around the pyridazine scaffold, accelerating the identification of lead compounds and the development of novel therapeutics.
References
Ismail, M. F., et al. (2018). Design, Synthesis, and Structure–Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Kim, J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience. Available at: [Link]
Al-Ghorbani, M., et al. (2022). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Journal of Molecular Structure. Available at: [Link]
Ismail, M. F., et al. (2006). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Saracoglu, M., & Kandemirli, F. (2009). The Structure-AChE Inhibitory Activity Relationships Study in a Series of Pyridazine Analogues. Medicinal Chemistry. Available at: [Link]
Asif, M. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]
El-Gendy, M. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available at: [Link]
Sonker, P., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry. Available at: [Link]
Semantic Scholar. (2025). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Semantic Scholar. Available at: [Link]
Google Patents. (2015). Synthetic method for 3,6-dihydroxypyridazine. Google Patents.
Google Patents. (2020). Preparation method of 3, 6-dihydroxypyridazine. Google Patents.
Amori, L., et al. (2022). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate. (2019). Pyridazine Derivatives I Showed Potent Anticancer Activity and Imidazopyridazine Derivative II Exhibited Potent Inhibitory Activity against VEGFR. ResearchGate. Available at: [Link]
Abouzid, K. M., et al. (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]
Sharma, P., & Kumar, A. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]
Google Patents. (2007). Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine. Google Patents.
OUCI. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. OUCI. Available at: [Link]
El-Gendy, M. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available at: [Link]
Zhou, G., et al. (2011). SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
G. de la Torre, M., et al. (2015). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
Protecting group strategies for piperidine nitrogen in synthesis
Topic: Protecting Group Strategies for Piperidine Nitrogen in Synthesis Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals PART 1: STRATEGIC ANALYSIS & MEC...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Protecting Group Strategies for Piperidine Nitrogen in Synthesis
Content Type: Application Notes and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
PART 1: STRATEGIC ANALYSIS & MECHANISTIC INSIGHTS
The Piperidine Challenge
Piperidine is the most frequently encountered nitrogen heterocycle in FDA-approved pharmaceuticals. Its protection is not merely a routine step but a strategic checkpoint that dictates the solubility, purification, and orthogonality of a total synthesis campaign.
Key Chemical Parameters:
Nucleophilicity: High (Secondary amine).
Basicity:
(Conjugate acid). This is significantly more basic than morpholine or piperazine, requiring careful pH control during Schotten-Baumann-type protections to prevent protonation of the amine, which renders it unreactive.
Conformation: Piperidine exists predominantly in a chair conformation. Substituents at the 2- and 6-positions introduce severe 1,3-diaxial strain, often necessitating specialized forcing conditions for protection.
Decision Matrix: Selecting the Right Group
The choice of protecting group (PG) is dictated by the conditions required for subsequent steps and the deprotection trigger.
Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Stain: Ninhydrin or PMA).
Workup: Evaporate THF. Acidify the aqueous layer carefully with 1M HCl to pH ~3 (only if the product is not acid-sensitive; otherwise, extract at neutral pH). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
Add 4M HCl in Dioxane (5 equiv). Stir at RT for 1 hour.
Advantage:[4][5][6] The product precipitates as the hydrochloride salt. Filter and wash with ether for high purity without column chromatography.
Protocol B: The "Orthogonal" – Cbz Protection
Application: Used when the molecule contains acid-labile groups (e.g., acetals, tert-butyl esters).
Reagent: Benzyl chloroformate (Cbz-Cl).
Step-by-Step Methodology:
Setup: Dissolve piperidine (10 mmol) in DCM (anhydrous) or a biphasic EtOAc/Water system.
Base Selection: Add
(20 mmol) for biphasic or DIPEA (15 mmol) for organic phase. Cool to 0°C.
Addition: Add Cbz-Cl (11 mmol) dropwise via syringe.
Caution: Cbz-Cl is lachrymatory and corrosive. Handle in a fume hood.
Reaction: Stir at 0°C for 1 hour, then RT for 3 hours.
Quench: Add dilute ammonium chloride solution. Separate layers.
Deprotection (Catalytic Hydrogenolysis):
Dissolve N-Cbz-piperidine in Methanol/EtOAc.
Add 10 wt% Pd/C catalyst (10% by mass of substrate).
Stir under
balloon (1 atm) for 2–6 hours.
Troubleshooting: If the piperidine has a free amine or sulfur, the catalyst may poison. Add 1 equiv of HCl to protonate the amine during hydrogenation.
Challenge: 2,6-dimethylpiperidine or 2,2,6,6-tetramethylpiperidine (TMP) offers massive steric shielding of the nitrogen. Standard conditions often fail.
Advanced Protocol (High Pressure/Forcing):
Solvent: Use neat conditions or high-boiling solvent (Toluene).
Reagent: Use
(5 equiv).
Catalyst: Add DMAP (0.5 equiv) as a hyper-nucleophilic acyl transfer catalyst.
Conditions: Reflux (110°C) for 24–48 hours.
Note: For TMP, protection is often impossible or requires high-pressure vessels (10 kbar). In many drug designs, the N-H of TMP is left free because it is non-nucleophilic due to sterics.
PART 4: MECHANISTIC VISUALIZATION
Figure 2: Mechanism of Boc Protection (Base-Promoted)
Caption: Nucleophilic attack of piperidine on Boc-anhydride followed by elimination of t-Butanol and CO2.
PART 5: REFERENCES
Greene's Protective Groups in Organic Synthesis , 4th Edition. Wuts, P. G. M.[7] Wiley-Interscience. (The definitive guide for stability charts).
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Total Synthesis. (Detailed mechanism for Schotten-Baumann conditions).
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism . Total Synthesis. (Review of base-labile strategies).
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation . ACS Catalysis. (Protocol for Cbz protection/deprotection in fluorinated systems).
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis . NIH/PubMed. (Comparison of secondary amines for Fmoc removal).
Technical Support Center: Pyridazine Nucleophilic Substitution (SNAr)
The following Technical Support Guide addresses the specific challenges of optimizing yields in pyridazine nucleophilic aromatic substitution (SNAr). Topic: Troubleshooting Low Yields & Decomposition in Pyridazine Chemis...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide addresses the specific challenges of optimizing yields in pyridazine nucleophilic aromatic substitution (SNAr).
Topic: Troubleshooting Low Yields & Decomposition in Pyridazine Chemistry
Audience: Medicinal Chemists, Process Chemists
Status: Active Guide
Introduction: The "Deficient" Diazine Challenge
Pyridazines (1,2-diazines) are exceptionally electron-deficient compared to pyridines. While this theoretically increases susceptibility to nucleophilic attack, it introduces two competing failure modes:
Hyporeactivity: Specific positions (C4/C5) may lack sufficient activation energy compared to C3/C6.
Hyperreactivity (Decomposition): The ring is so electron-poor that it undergoes nucleophilic addition without elimination, ring-opening (ANRORC mechanism), or polymerization ("black tar") under standard basic conditions.
This guide isolates your specific failure mode and provides field-proven protocols to recover yield.
Module 1: Diagnostic Decision Tree
Before changing conditions, identify the failure phenotype.
Figure 1: Diagnostic workflow for isolating the root cause of low yields.
Q1: Why is my 4-chloropyridazine reaction sluggish compared to 3-chloropyridazine?
Technical Insight:
Unlike pyridine (where C2 and C4 are roughly equipotent), pyridazine positions display distinct kinetic profiles.
C3/C6 (Alpha): Highly activated due to the adjacent nitrogen (inductive -I effect) and resonance stabilization of the Meisenheimer intermediate.
C4/C5 (Beta/Gamma): Less activated. While the para nitrogen provides some stabilization, the activation energy (
) for substitution at C4 is typically higher than at C3 [1].
Corrective Protocol:
If C4 substitution is stalling:
Switch Leaving Group: Change -Cl to -F or -NO₂. The higher electronegativity of fluorine accelerates the rate-determining step (nucleophilic attack) in SNAr.
Solvent Promotion: Switch to NMP (N-methyl-2-pyrrolidone) at 120–140°C. NMP is superior to DMF for sluggish SNAr substrates.
N-Oxide Activation: Oxidize the pyridazine to its N-oxide. This dramatically lowers the LUMO energy, facilitating attack at C4. (See Advanced Protocol A).
Q2: I have a 3,6-dichloropyridazine. Which chlorine displaces first?
Rule of Thumb:
Regioselectivity is governed by steric and electronic differentiation.
Symmetric: Statistical mixture (monosubstitution is difficult to control without stoichiometry management).
Asymmetric: The nucleophile attacks the position para to the most electron-withdrawing substituent or ortho to the least sterically hindered nitrogen.
Data: Relative Reactivity of Halopyridazines
Substrate
Relative Rate (approx)
Notes
3-chloropyridazine
High
Alpha-effect activates C-Cl bond.
4-chloropyridazine
Moderate/Low
Requires higher temp (>100°C) or stronger nucleophiles.
3,6-dichloropyridazine
Very High
Additive activation. Monosubstitution requires 0.9 eq nucleophile at 0°C.
| 3-iodo vs 3-chloro | Cl > I (usually) | In SNAr, electronegative LGs (F >> Cl > Br > I) accelerate the addition step. |
Module 3: Decomposition & Side Reactions ("Black Tar")
Q3: My reaction turns black and yield is <10%. What is happening?
Mechanism:
The "black tar" is likely polymerized ring-opened products. Electron-deficient diazines are prone to:
ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure): Strong bases (e.g., NaH, reaction temps >100°C) can attack the ring carbons not bearing the halogen, causing ring opening [2].
Polymerization: Pyridazines are sensitive to oxidants and radical conditions.
Corrective Protocol:
Base Selection: Switch from strong ionic bases (NaH, KOH) to non-nucleophilic organic bases (DIPEA, DBU) or weak inorganic bases (Cs₂CO₃, K₂CO₃).
Oxygen Exclusion: Degas solvents thoroughly. Pyridazine radicals can form in the presence of air and base, leading to polymerization.
Temperature Ramp: Do not start at reflux. Initiate at 0°C, then RT. Only heat if TLC shows no conversion after 2 hours.
Q4: I see a new spot on TLC, but it's not product. Is it hydrolysis?
Yes. If using hygroscopic solvents (DMSO, DMF) and hydroxide bases (KOH, NaOH), the -Cl is easily displaced by OH⁻ (from trace water), yielding the pyridazinone (tautomer of hydroxypyridazine).
Fix: Use anhydrous solvents and Cs₂CO₃. Add 3Å molecular sieves to the reaction vessel.
Module 4: Workup & Isolation (The "DMSO Trap")
Q5: My product is water-soluble. How do I remove DMSO/DMF without losing yield?
Standard aqueous extraction often fails for polar pyridazines because they partition into the aqueous/DMSO layer.
Protocol: The "Freeze & Wash" Method
Do not attempt to extract out of DMSO with EtOAc if the product is polar.
Dilution: Dilute the reaction mixture 10-fold with 5% LiCl (aq) . The lithium salt disrupts the DMSO-water hydrogen bonding network and forces organics out.
Extraction: Extract with 2-MeTHF (2-methyltetrahydrofuran) or DCM/iPrOH (3:1) . 2-MeTHF has better partitioning for polar heterocycles than EtOAc.
The "Back-Wash": Wash the combined organic layers 3x with water to diffuse DMSO out of the organic layer.
Lyophilization (Last Resort): If extraction fails, dilute with water and freeze-dry. DMSO will sublime (slowly) or remain as a liquid residue while water removes salts.
Advanced Protocols
Protocol A: N-Oxide Activation for Unreactive Substrates
Use when standard SNAr at C4 fails.
Oxidation: Treat substrate with mCPBA (1.1 eq) in DCM at RT. Isolate the N-oxide.
Substitution: React N-oxide with nucleophile (e.g., amine) in refluxing THF or Toluene.
Note: The N-oxide oxygen acts as an electron sink, stabilizing the transition state.
Deoxygenation: Reduce the N-oxide back to the pyridazine using PCl₃ (mild) or Zn/NH₄Cl (reductive).
Reference: This strategy is widely used to functionalize C4 of diazines [3].
Protocol B: Acid-Catalyzed SNAr
Use for amine nucleophiles that are weak bases (e.g., anilines).
Instead of a base, use 1.0 eq of HCl (4M in dioxane) or p-TsOH .
Mechanism: Protonation of the pyridazine nitrogen (N2) makes the ring highly electrophilic (cationic intermediate), accelerating nucleophilic attack by weak nucleophiles.
References
WuXi AppTec. "Correlating Reactivity Trends with Frontier Molecular Orbitals." QM Magic Class, Chapter 27. Link
Van der Plas, H. C. "The SN(ANRORC) Mechanism: A New Mechanism for Nucleophilic Substitution." Accounts of Chemical Research, 1978.
Klinge, D. E. "Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles." WUR eDepot, 1976. Link
University of Rochester. "Workup for Reactions in DMF or DMSO." Not Voodoo, 2023. Link
Optimization
Stability of 4-(Piperidin-2-yl)pyridazine in solution
Executive Summary: Stability Profile 4-(Piperidin-2-yl)pyridazine is a bifunctional heterocyclic building block often utilized in fragment-based drug discovery (FBDD).[1] Its stability in solution is governed by two comp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Stability Profile
4-(Piperidin-2-yl)pyridazine is a bifunctional heterocyclic building block often utilized in fragment-based drug discovery (FBDD).[1] Its stability in solution is governed by two competing chemical behaviors: the electron-deficient pyridazine ring and the electron-rich, strongly basic piperidine secondary amine.
Primary Stability Risk: Oxidative dehydrogenation and N-oxidation at the piperidine nitrogen.
Secondary Risk: Formation of insoluble carbamates upon exposure to atmospheric CO₂ (due to the secondary amine).[1]
Storage Recommendation: Store as a dihydrochloride salt in solid form at -20°C. Solutions should be prepared fresh in degassed buffers or anhydrous solvents (DMSO/MeOH) and stored under argon.
Part 1: Technical Troubleshooting Guide (Q&A)
This section addresses real-world scenarios reported by medicinal chemists and analytical scientists working with this scaffold.
Category 1: Visual & Physical Changes
Q1: My clear stock solution (DMSO) has turned yellow/amber after 48 hours at room temperature. Is the compound degraded?
Diagnosis: Likely Oxidative Dehydrogenation or N-Oxidation .
The Science: The alpha-carbon (C2 of piperidine) is activated by the adjacent pyridazine ring.[1] In the presence of dissolved oxygen and light, the piperidine ring can undergo partial dehydrogenation to form imines or fully aromatize to a pyridine derivative (a 4-(pyridin-2-yl)pyridazine analog), which often exhibits extended conjugation and yellow coloration.[1]
The Science: The piperidine secondary amine is a strong base (pKa ~11.0).[1] Upon exposure to air, it rapidly reacts with CO₂ to form piperidinium carbamates or carbonates, which are often less soluble in neutral aqueous media than the free amine.[1]
Corrective Action:
Acidify a small aliquot with 1M HCl. If the precipitate dissolves with gas evolution, it was a carbonate.[1]
Protocol: Minimize headspace in storage vials. Use septa-sealed vials for repeated access.
Category 2: Analytical Anomalies (LCMS/NMR)
Q3: My LCMS spectrum shows a persistent impurity at M+16.
Diagnosis:N-Oxidation .
The Science: Pyridazines are relatively resistant to N-oxidation compared to pyridines, but the piperidine nitrogen is highly susceptible.[1] The M+16 peak corresponds to the Piperidine-N-oxide.
Troubleshooting:
If the peak appears during analysis: It may be an artifact of the electrospray ionization (ESI) source if the voltage is too high or the source temp is extreme.[1]
If the peak is in the bulk: The sample has oxidized. Discard and prepare fresh under inert atmosphere.
Q4: The retention time shifted significantly in my reverse-phase HPLC method.
Diagnosis:pH-Dependent Protonation State Change .
The Science: This molecule has two distinct basic centers:
At pH 3–10: Monocationic species (Piperidine protonated).[1]
At pH > 11: Neutral species (Slow elution, hydrophobic retention).[1]
Corrective Action: Ensure your mobile phase is heavily buffered (e.g., 10mM Ammonium Bicarbonate or 0.1% TFA).[1] Do not rely on unbuffered water/acetonitrile gradients, as the compound's own basicity will alter the local pH on the column.[1]
Part 2: Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Use this protocol to ensure stability for >2 weeks.
Materials:
Compound: 4-(Piperidin-2-yl)pyridazine (dihydrochloride salt preferred).[1]
Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[1]
Container: Amber glass vial with PTFE-lined septum.
Steps:
Deoxygenation: Sparge the DMSO with dry Argon gas for 15 minutes using a long needle.
Weighing: Weigh the compound quickly to minimize moisture uptake (hygroscopic).[1]
Dissolution: Add the sparged DMSO via syringe through the septum. Vortex to dissolve.[1]
Storage: Purge the headspace with Argon. Store at -20°C.
Note: Avoid freeze-thaw cycles. Aliquot into single-use vials if possible.
Mobile Phase A: Water + 0.1% Formic Acid (locks piperidine in protonated state).[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 8 minutes.
Detection: UV at 254 nm (aromatic ring) and 210 nm (piperidine backbone).[1]
Pass Criteria: Purity >95%; no new peaks at RRT (Relative Retention Time) 0.8-0.9 (N-oxides usually elute earlier) or RRT 1.1-1.2 (Dehydrogenated aromatics usually elute later).[1]
Part 3: Visualizations
Diagram 1: Degradation Pathways & Chemical Logic
This diagram illustrates the mechanistic pathways leading to the common impurities discussed above.
Caption: Primary degradation pathways for 4-(Piperidin-2-yl)pyridazine driven by environmental factors (Oxygen, Light, CO₂).
Diagram 2: Troubleshooting Decision Tree
A logic flow for researchers encountering unexpected results.
Caption: Step-by-step diagnostic workflow for identifying solution-state instability issues.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9259, Pyridazine. Retrieved from [Link][1]
Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1] Wiley-VCH. (General reference for Pyridazine/Piperidine reactivity).
Vertex Pharmaceuticals (Patents).Substituted Pyridazines and their Use (General handling of piperidinyl-pyridazine intermediates). (Contextual grounding for handling protocols).
Technical Support Center: Purification of Polar Heterocyclic Amines
Welcome to the Technical Support Center for the purification of polar heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associ...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of polar heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these often-recalcitrant compounds. The inherent basicity and high polarity of these molecules frequently lead to frustrating issues such as poor peak shape, low recovery, and difficult separations.
This document moves beyond simple protocols to provide in-depth, evidence-based troubleshooting strategies and frequently asked questions. Our goal is to equip you with the scientific rationale behind each technique, enabling you to make informed decisions and optimize your purification workflows.
Troubleshooting Guides: A Case-by-Case Approach
This section addresses specific, common problems encountered during the purification of polar heterocyclic amines in a question-and-answer format.
Case Study 1: Chromatography Woes
Question: "My basic heterocyclic amine is streaking badly on my silica gel TLC plate and column. How can I improve the peak shape and achieve a good separation?"
Answer: This is a classic and frequently encountered problem. The streaking you're observing is due to the strong interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[1][2] This interaction leads to a non-uniform elution front and poor separation. Here’s a breakdown of the causes and solutions:
Root Cause Analysis:
Acid-Base Interaction: Silica gel is acidic (pKa ≈ 4.5), while your amine is basic. This leads to a strong, often irreversible, binding of your compound to the stationary phase.
Overloading: While less likely to be the primary cause of severe streaking with basic compounds, injecting too much sample can still exacerbate the issue.
Solutions & Protocols:
Mobile Phase Modification (The Quick Fix): The most common and often effective solution is to add a basic modifier to your mobile phase. This modifier will compete with your analyte for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.[1][2]
Recommended Modifiers:
Triethylamine (TEA): Add 0.1-1% (v/v) to your eluent.
Ammonia Solution: A 1-10% solution of 10% ammonium hydroxide in methanol can be used as a component of your mobile phase, particularly for very polar compounds.[3]
Pyridine: While less common due to its odor and toxicity, a small amount can also be effective.
Switching the Stationary Phase (A More Robust Solution): If mobile phase modification doesn't provide the desired resolution, consider a different stationary phase.
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[1][4] Basic alumina is generally preferred for strongly basic amines, while neutral alumina can be used for less basic compounds.
Amine-Functionalized Silica: These columns have an amine-based functional group bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic analytes.[2][5] This can often simplify the mobile phase, sometimes allowing for elution with simple hexane/ethyl acetate systems without the need for basic additives.[2]
Reversed-Phase Chromatography (The Go-To for Polarity): For highly polar heterocyclic amines, reversed-phase chromatography is often the most suitable technique.[1][6]
Stationary Phase: A C18 column is the workhorse for reversed-phase separations.[7][8]
Mobile Phase: Typically, a mixture of water and a polar organic solvent like acetonitrile or methanol is used.[8][9] To improve peak shape for basic compounds, a modifier is often necessary:
Trifluoroacetic Acid (TFA): Adding 0.1% TFA to the mobile phase will protonate the amine, leading to better peak shape.[7]
Formic Acid: A good alternative to TFA, especially if your compound is acid-sensitive or if you are using mass spectrometry detection.
Caution: Be aware of "phase collapse" when using highly aqueous mobile phases (>80% water) with standard C18 columns, which can lead to poor and irreproducible retention.[10] Specialized "aqueous C18" columns are designed to mitigate this issue.[10]
Case Study 2: The Extraction Enigma
Question: "I'm trying to perform an acid-base extraction to purify my heterocyclic amine, but I'm getting a persistent emulsion at the interface. How can I break it?"
Answer: Emulsions are a common frustration in liquid-liquid extractions, especially when dealing with complex mixtures that may contain surfactant-like impurities. Here’s how to troubleshoot this issue:
Root Cause Analysis:
Vigorous Shaking: Overly aggressive shaking is a primary cause of emulsions.
High Concentration: High concentrations of your compound or impurities can stabilize emulsions.
Surfactant-like Impurities: Byproducts or starting materials with both polar and non-polar functionalities can act as surfactants.
Solutions & Protocols:
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the solute without creating a stable emulsion.[1]
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1] This increases the ionic strength and polarity of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous layer.
Filtration: Pass the emulsified mixture through a pad of a filter aid like Celite or glass wool.[1] This can physically disrupt the emulsion.
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[1]
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period of time will allow the layers to separate on their own.
Case Study 3: Crystallization Conundrums
Question: "My polar heterocyclic amine won't crystallize from any solvent I've tried. It just oils out. What can I do?"
Answer: "Oiling out" is a common problem when trying to crystallize polar compounds. It occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This is often due to high solubility in the chosen solvent or the presence of impurities that inhibit crystal formation.
Root Cause Analysis:
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures.
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
Supersaturation Issues: The solution may be too supersaturated, leading to rapid precipitation as an oil rather than slow crystal growth.
Solutions & Protocols:
Solvent System Optimization:
Co-solvent System: Use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[1]
Explore a Wider Range of Solvents: For polar amines, consider polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetone or ethyl acetate. However, be aware that high solubility in polar protic solvents can sometimes make crystallization difficult.[11] For basic compounds, organic acids like acetic acid can sometimes be effective solvents for recrystallization.[12]
Inducing Crystallization:
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to act as a nucleation point.[1]
Scratching the Surface: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches can provide a surface for crystal nucleation.
Pre-purification: If impurities are suspected to be the issue, perform a preliminary purification step, such as a quick filtration through a plug of silica or alumina, before attempting crystallization.[1]
Salt Formation: Consider forming a salt of your amine. Dissolving the amine in a suitable solvent and adding an acid (e.g., HCl in ether or dioxane) can often lead to the precipitation of a crystalline salt, which can then be isolated and, if necessary, neutralized back to the free base.[13]
Frequently Asked Questions (FAQs)
Q1: What is the best all-around chromatography technique for polar heterocyclic amines?
A1: There is no single "best" technique, as the optimal method depends on the specific properties of your compound and the impurities you are trying to remove. However, a good starting point for a general workflow is:
Initial Workup: Acid-base extraction is an excellent first step to remove non-basic or non-acidic impurities.[13][14]
Chromatography:
For moderately polar amines, normal-phase chromatography on silica gel with a basic modifier (like triethylamine) is often successful.
For highly polar amines, reversed-phase chromatography (C18) with an acidic modifier (like TFA or formic acid) is generally the method of choice.[1][6]
Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for very polar compounds that are not well-retained in reversed-phase.[15][16][17][18] HILIC uses a polar stationary phase with a mobile phase rich in an organic solvent like acetonitrile.[16][19]
Q2: My compound is not UV-active. How can I monitor its purification during chromatography?
A2: This is a common challenge. Here are several effective strategies:
Staining TLC Plates:
Potassium Permanganate Stain: This is a good general-purpose stain for compounds that can be oxidized.
Ninhydrin Stain: This is specific for primary and secondary amines, appearing as a colored spot.[13] Tertiary amines will not be visualized.
Evaporative Light Scattering Detector (ELSD): This is a universal detector that can be used with HPLC systems. It detects any non-volatile analyte.
Charged Aerosol Detector (CAD): Another universal detector for HPLC that provides a more uniform response than ELSD.
Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer is a highly sensitive and specific method for detecting your compound of interest.
Q3: Can I use Supercritical Fluid Chromatography (SFC) for purifying polar heterocyclic amines?
A3: Yes, SFC is increasingly being used for the purification of polar compounds, including amines.[20] It offers advantages such as faster separations and reduced solvent consumption.[21] For polar amines, a polar co-solvent (like methanol) is typically added to the supercritical CO2 mobile phase.[22] Additionally, basic additives like diethylamine or ammonium hydroxide can be used to improve peak shape for basic compounds.[23]
Visualizing the Workflow: A Decision-Making Diagram
The following diagram provides a logical workflow for selecting an appropriate purification strategy for a polar heterocyclic amine.
Caption: A decision tree for purifying polar heterocyclic amines.
Quantitative Data Summary
Purification Technique
Stationary Phase
Typical Mobile Phase/Solvent System
Key Considerations
Normal-Phase Chromatography
Silica Gel
Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.1-1% basic modifier (e.g., TEA)
Prone to streaking with basic compounds without a modifier.[1]
Alumina (Basic/Neutral)
Hexane/Ethyl Acetate or Dichloromethane/Methanol
Good alternative to silica for basic compounds.[1][4]
Amine-Functionalized Silica
Hexane/Ethyl Acetate
Can simplify mobile phase and improve peak shape for basic amines.[2]
Reversed-Phase Chromatography
C18
Water/Acetonitrile or Water/Methanol with 0.1% acidic modifier (e.g., TFA, Formic Acid)
Excellent for highly polar compounds; modifier needed for good peak shape of bases.[1][7]
HILIC
Silica, Amide, Amino
Acetonitrile/Water with buffer (e.g., ammonium formate)
Ideal for very polar compounds not retained by reversed-phase.[15][16]
SFC
Various (e.g., Silica, Diol)
Supercritical CO2 with polar co-solvent (e.g., Methanol) and optional basic additive
Fast, green alternative; requires specialized equipment.[20][21]
Excellent for initial cleanup and separating from neutral or oppositely charged impurities.[14][24][25]
Crystallization
N/A
Single solvent or co-solvent system (e.g., Ethanol, Acetone/Hexane)
Can provide very high purity; finding a suitable solvent can be challenging for polar compounds.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Basic Heterocyclic Amine on Silica Gel
Slurry Preparation: In a beaker, add the required amount of silica gel to a small amount of the initial, least polar mobile phase (e.g., 99:1 Hexane/Ethyl Acetate with 0.5% TEA).
Column Packing: Swirl the slurry and pour it into the chromatography column. Use a gentle stream of air or nitrogen to pack the silica gel evenly.
Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading").
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity of the eluent (gradient elution) based on TLC analysis.
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing triethylamine can sometimes require co-evaporation with a solvent like toluene.
Protocol 2: General Procedure for Acid-Base Extraction of a Heterocyclic Amine
Dissolution: Dissolve the crude mixture containing the amine in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel.[24][25]
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure.
Separation: Allow the layers to separate. The protonated amine salt will be in the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
Isolation: Drain the aqueous layer into a clean flask. To recover the amine, basify the aqueous layer with a dilute base (e.g., 2M NaOH) until the solution is basic to pH paper (pH 9-10).[24]
Back-Extraction: The now-neutral amine will likely precipitate or form an oil. Extract the amine back into a fresh portion of organic solvent.
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified amine.
The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. (2002). ResearchGate. [Link]
Comparison of SFC, polar organic, and normal-phase modes. (2015). ResearchGate. [Link]
Acid and Base Extraction. (n.d.). Engineering Ideas Clinic - Confluence. [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. [Link]
Purification of strong polar and basic compounds. (2021). Reddit. [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). ScienceDirect. [Link]
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. (1993). PubMed. [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). PMC - NIH. [Link]
Reversed-phase chromatography. (2023). In Wikipedia. [Link]
Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024). Technology Networks. [Link]
How do I decide between normal- or reversed-phase flash column chromatography? (2023). Biotage. [Link]
Struggling with Polar Analytes? Meet HILIC: The "Reversed Reversed-Phase" Solution. (2023). YouTube. [Link]
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. [Link]
Which acidic ion exchange resin is suited best for purification of oligo amino compounds? (2013). ResearchGate. [Link]
Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. (2022). DiVA. [Link]
Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. (2022). ResearchGate. [Link]
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001). PubMed. [Link]
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). Obrnuta faza. [Link]
Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester. [Link]
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2018). PMC - NIH. [Link]
HPLC method development for basic pyridazine compounds
The following guide is structured as a specialized Technical Support Center for scientists facing challenges with Basic Pyridazine Compounds . It prioritizes causal understanding, robust protocols, and troubleshooting lo...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a specialized Technical Support Center for scientists facing challenges with Basic Pyridazine Compounds . It prioritizes causal understanding, robust protocols, and troubleshooting logic.
Executive Summary: The "Pyridazine Paradox"
Pyridazines (1,2-diazines) present a unique chromatographic challenge. Unlike their pyridine cousins, the adjacent nitrogen atoms create a high dipole moment and distinct basicity profile.[1]
The Challenge: The pyridazine ring itself is weakly basic (
), but functionalized derivatives (especially amino-pyridazines) often exhibit values between 5.0 and 8.0.
The Consequence: At standard acidic pH (pH 2-3), these molecules are fully protonated (
). This leads to two failures:
Catastrophic Tailing: The positive charge interacts strongly with residual silanols (
) on the column surface.
Dewetting/Void Elution: The high polarity prevents adequate retention on standard C18 phases.
This guide provides the protocols to overcome these specific failure modes.
Master Decision Logic
Before mixing mobile phases, determine your development path using the Pyridazine Method Selector .
Figure 1: Decision matrix for selecting the optimal chromatographic mode based on analyte polarity and detection requirements.
Module A: Solving Peak Tailing (The Silanol Issue)
The Issue: You observe shark-fin peaks or tailing factors (
) > 1.5.
The Cause: Ion-exchange mechanism.[2] The protonated pyridazine nitrogen binds to deprotonated silanols on the silica surface.
Protocol A1: The "High pH" Strategy (Recommended)
This is the gold standard for basic pyridazines. By raising the pH above the analyte's
(and the silica's stability limit), you deprotonate the analyte, rendering it neutral.
Mechanism:
(Neutral). Neutral bases do not interact with silanols.
Required Column: Hybrid-Silica (e.g., Waters XBridge, Phenomenex Gemini) or Polymer-coated (e.g., Agilent Poroshell HPH). Do not use standard silica columns.
Expert Insight: High pH also increases retention for bases on C18 because the neutral molecule is more hydrophobic than the ionized form.
Protocol A2: The "Chaotropic" Strategy (UV Only)
If you must run at low pH (e.g., for stability reasons) and use UV detection, use chaotropic salts.
Mechanism: Chaotropic anions (perchlorate, hexafluorophosphate) disrupt the solvation shell of the protonated base and form tight ion pairs, masking the charge from silanols.
Warning: Non-volatile. Incompatible with LC-MS.
Step-by-Step Recipe:
Buffer: 50 mM Sodium Perchlorate (
) or Potassium Hexafluorophosphate ().
pH Adjustment: Adjust to pH 3.0 with Phosphoric Acid.
Mobile Phase A: Buffer solution.
Mobile Phase B: Acetonitrile.
Module B: Solving Low Retention (The Polarity Issue)
The Issue: Analyte elutes near the void volume (
).
The Cause: Pyridazines are highly polar. On C18, they simply prefer the aqueous mobile phase.
Protocol B1: HILIC Mode
For pyridazines with LogP < 0, Reversed-Phase (RP) often fails. Hydrophilic Interaction Liquid Chromatography (HILIC) is the solution.
Step-by-Step Recipe:
Column: Bare Silica or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC).
Mobile Phase A: 200 mM Ammonium Formate (pH 3.0).
Mobile Phase B: 100% Acetonitrile.
Isocratic Start: 90% B / 10% A. (Note: Water is the "strong" solvent in HILIC).
Equilibration: HILIC requires longer equilibration than RP (minimum 20 column volumes).
Data Summary & Column Selection Guide
Analyte Characteristic
Recommended Mode
Column Chemistry
Mobile Phase Strategy
Hydrophobic Base (LogP > 1)
Reversed Phase
Hybrid C18 (High pH stable)
10mM , pH 10
Hydrophilic Base (LogP < 0)
HILIC
Bare Silica / Zwitterionic
90% AcN / 10mM Buffer
Complex Mixture (Acids + Bases)
Reversed Phase
Polar-Embedded C18
0.1% Formic Acid (Low pH)
UV-Only / High Tailing
Reversed Phase
C18 (Standard)
50mM (Chaotrope)
Troubleshooting FAQs
Q: I am using a High pH method (pH 10), but my column backpressure is skyrocketing. Why?A: You likely dissolved the silica.
Diagnosis: Did you use a standard silica column (e.g., standard C18)? Standard silica dissolves at pH > 8.0.
Fix: Switch to a "Hybrid" (Ethylene-Bridged) or "Bidentate" C18 column specifically rated for pH 1-12.
Q: My pyridazine peak splits into two peaks at pH 4-5.A: You are working exactly at the
.
Explanation: At pH
, the analyte exists as a 50/50 mixture of protonated and neutral forms. These forms interact differently with the stationary phase, causing split or broad peaks.
Fix: Move the pH at least 2 units away from the
. Go to pH 2.0 (fully protonated) or pH > 7.0 (fully neutral).
Q: Can I use TFA (Trifluoroacetic acid) to fix tailing?A: Yes, but with caveats.
Mechanism:[2][6][7][8] TFA is an ion-pairing agent (weak chaotrope). It masks the positive charge.
Downside: TFA suppresses ionization in LC-MS (signal loss) and can be difficult to wash out of columns. Formic acid is better for MS but worse for tailing.
Q: Why does my retention time shift when I inject the sample in 100% DMSO?A: "Solvent Strong Effect."
Explanation: DMSO is a strong solvent in Reversed Phase. If the injection volume is large, the plug of DMSO carries the analyte down the column before it can interact with the stationary phase.
Fix: Dilute the sample with water or the starting mobile phase (e.g., 50:50 Water:DMSO) before injection.
References
High pH Stability in HPLC
Title: Basic Analytes and the Use of High pH Stable Stationary Phases.[3][9]
A Comparative Guide to the Definitive Structural Analysis of 4-(Piperidin-2-yl)pyridazine Derivatives
Introduction: The Structural Imperative in Modern Drug Discovery The 4-(Piperidin-2-yl)pyridazine scaffold represents a significant area of interest for researchers in medicinal chemistry and drug development. This heter...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Structural Imperative in Modern Drug Discovery
The 4-(Piperidin-2-yl)pyridazine scaffold represents a significant area of interest for researchers in medicinal chemistry and drug development. This heterocyclic framework is a key component in molecules designed to interact with a range of biological targets, where its three-dimensional geometry, conformational flexibility, and hydrogen bonding capacity are critical to its pharmacological activity.[1][2] Understanding the precise atomic arrangement, conformational preferences of the piperidine ring, and the supramolecular interactions dictated by the pyridazine moiety is not merely an academic exercise; it is a fundamental requirement for structure-activity relationship (SAR) studies, lead optimization, and intellectual property protection.
This guide provides an in-depth comparison of the analytical techniques available for the structural elucidation of this molecular class. We will establish why Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for determining the absolute structure. Furthermore, we will objectively compare its performance against powerful complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, providing the context needed for a comprehensive and robust structural characterization strategy.
Part 1: The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Diffraction (SCXRD)
In the hierarchy of structural analysis, SCXRD provides the highest level of certainty. It offers a direct, three-dimensional visualization of the molecule, effectively freezing a single, low-energy conformation in the solid state and mapping the precise coordinates of each atom. For a molecule like a 4-(Piperidin-2-yl)pyridazine derivative, the insights are unparalleled.
Causality Behind the Technique: Why SCXRD is Definitive
The power of SCXRD lies in its ability to resolve structural questions that other techniques can only infer:
Absolute Stereochemistry: It can unambiguously determine the configuration (R/S) of chiral centers, such as the C2 position of the piperidine ring.
Conformational Rigidity: It reveals the exact pucker of the piperidine ring (e.g., chair, boat, or twist-boat) and the precise torsion angles between the piperidine and pyridazine rings in the crystalline state.[3][4]
Intermolecular Interactions: SCXRD is unique in its ability to map the landscape of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern how molecules recognize each other and pack in a solid matrix.[5][6] This is crucial for understanding physical properties like solubility and for designing crystal engineering strategies.
The journey to an X-ray crystal structure is, however, a process where expertise is paramount. The primary and most significant hurdle is obtaining a high-quality single crystal suitable for diffraction. For flexible molecules like piperidine derivatives, which possess multiple rotatable bonds and polar functional groups, this can be a substantial challenge requiring systematic screening of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The causality is simple: without a well-ordered, single crystal, there is no diffraction pattern from which to solve the structure.
Experimental Protocol: A Self-Validating Workflow for SCXRD
The following protocol outlines the critical steps for the structure determination of a novel 4-(Piperidin-2-yl)pyridazine derivative. Each stage includes inherent quality checks, ensuring the trustworthiness of the final model.
Step 1: Crystal Selection and Mounting
Under a polarized light microscope, identify a candidate crystal with smooth faces, sharp edges, and uniform extinction. The ideal size is typically 0.1-0.3 mm in all dimensions.
Carefully pick up the crystal using a cryo-loop.
Coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.
Mount the loop onto a goniometer head on the diffractometer.
Flash-cool the crystal to 100 K in a stream of cold nitrogen gas. This is crucial to minimize thermal vibrations, leading to higher resolution data and a more precise structure.
Step 2: Unit Cell Determination and Data Collection
Collect a series of initial frames to determine the crystal's unit cell parameters and Bravais lattice.
Software will suggest a data collection strategy to ensure high completeness and redundancy of the diffraction data. Key parameters include exposure time, frame width, and detector distance, which are optimized to maximize the signal-to-noise ratio.
Execute the full data collection run, which can take several hours. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å).
Step 3: Data Reduction and Structure Solution
Integrate the raw diffraction images to determine the intensity and position of each reflection.
Apply corrections for experimental factors (e.g., Lorentz factor, polarization). An absorption correction is applied based on the crystal's shape and composition.
Determine the space group from systematic absences in the diffraction data.
Solve the structure using direct methods or Patterson synthesis to obtain an initial electron density map. This initial map should reveal the positions of most non-hydrogen atoms.
Step 4: Structure Refinement and Validation
Refine the atomic positions and thermal parameters against the experimental data using a least-squares algorithm.
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
Refine the model anisotropically for all non-hydrogen atoms.
Validation: The trustworthiness of the model is assessed using key metrics:
R1: The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. A value < 5% is excellent for small molecules.
wR2: A weighted residual factor based on intensities. A value < 15% is generally considered good.
Goodness of Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.
Residual Electron Density: The final difference map should be relatively flat, with no large positive or negative peaks.
Caption: A typical workflow for Single-Crystal X-ray Diffraction (SCXRD).
Part 2: A Comparative Analysis with Alternative Techniques
While SCXRD provides the definitive solid-state structure, a comprehensive understanding requires a multi-technique approach. NMR spectroscopy and computational modeling offer complementary insights into the molecule's behavior in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR is the most powerful technique for elucidating chemical structure and connectivity in solution. For 4-(Piperidin-2-yl)pyridazine derivatives, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are essential to confirm the covalent bonding framework post-synthesis.[7][8]
Strengths vs. Limitations:
Expertise: NMR excels at confirming the chemical identity and purity of a compound. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering crucial clues about the predominant conformation in a specific solvent.
Trustworthiness: While excellent for connectivity, conformational analysis by NMR can be ambiguous. The observed signals represent a population-weighted average of all conformations present at equilibrium. A flexible piperidine ring may rapidly interconvert between multiple chair and boat forms, and NMR will only reflect the average geometry, not the specific bond lengths and angles of a single state.[9][10]
Computational Modeling: The In Silico Exploration
Computational chemistry, particularly using Density Functional Theory (DFT), allows for the exploration of a molecule's conformational energy landscape.[5][11] This is an invaluable tool for rationalizing experimental observations.
Strengths vs. Limitations:
Expertise: For a 4-(Piperidin-2-yl)pyridazine, a conformational search can predict the relative energies of different piperidine puckers and the rotational barriers around the C-C bond linking the two rings. This helps answer why a certain conformation seen in the crystal structure might be favored.
Trustworthiness: A computational model is a theoretical prediction, not a direct measurement. Its accuracy is highly dependent on the chosen level of theory and basis set.[12] Without experimental validation from SCXRD or NMR, it remains a hypothesis. The synergy is key: SCXRD provides the experimental ground truth, and computation explains the underlying energetics.
Caption: Synergistic relationship between experimental and computational methods.
Part 3: Data Synthesis and a Holistic View
Comparative Data Summary
To illustrate the quantitative power of SCXRD, the table below presents representative structural parameters for a hypothetical 4-(Piperidin-2-yl)pyridazine derivative, based on published data for closely related analogues.[5][13][14] Such precise data cannot be obtained by other means.
Parameter
Technique
Typical Value / Information Obtained
Significance
Piperidine Ring Conformation
SCXRD
Chair, Twist-Boat, etc. (Unambiguous)
Defines the 3D shape and orientation of substituents.
NMR
Time-averaged, inferred from coupling constants.
Indicates flexibility and major conformers in solution.
Computational
Predicted lowest energy conformers (e.g., Chair is 5.3 kcal/mol more stable than Boat for piperidine).
Provides energetic basis for observed conformations.
C2-C4' Torsion Angle
SCXRD
Precise value (e.g., -175.3°)
Defines the relative orientation of the two rings.
NMR / Comp.
Inferred or predicted range.
Governs the overall molecular topology.
N-H···N Hydrogen Bond
SCXRD
Donor-Acceptor Distance (e.g., 2.9 - 3.2 Å)
Confirms and quantifies key intermolecular interactions.
NMR
Inferred from chemical shift changes.
Suggests H-bonding in solution.
Absolute Stereochemistry at C2
SCXRD
R or S (Unambiguous via Flack parameter)
Essential for chiral drug development.
Other
Cannot be determined without chiral reference.
High ambiguity.
Overall Technique Comparison
Feature
Single-Crystal X-ray Diffraction (SCXRD)
NMR Spectroscopy
Computational Modeling
Sample State
Solid (Single Crystal)
Solution
In Silico (Gas or Solvated Phase)
Primary Information
Absolute 3D structure, packing, stereochemistry
Covalent connectivity, solution dynamics, average conformation
For the structural analysis of 4-(Piperidin-2-yl)pyridazine derivatives, single-crystal X-ray diffraction stands alone in its ability to deliver a definitive, high-resolution, and unambiguous three-dimensional structure. It provides the foundational data—absolute stereochemistry, precise conformational details, and a map of intermolecular interactions—upon which all further drug design and development efforts are built. While powerful and essential techniques like NMR spectroscopy and computational modeling provide critical complementary information about the molecule's behavior in solution and its underlying energetics, they lack the absolute certainty of SCXRD. Therefore, for researchers and drug developers working with this important class of molecules, securing a crystal structure should be considered a paramount objective to accelerate discovery and ensure a complete and accurate understanding of the compound's nature.
References
Gorelik, T. E., Lukat, P., Kleeberg, C., Blankenfeldt, W., & Mueller, R. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 79(6). Available at: [Link]
News-Medical. (2018). Researchers develop powerful method to solve structures of small molecules. Available at: [Link]
Fahmi, A., Essassi, E. M., El-harrif, S., et al. (2019). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1279–1285. Available at: [Link]
Thakral, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1709–1724. Available at: [Link]
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available at: [Link]
Daly, A. M., & O'Donovan, D. H. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(12), 2038–2061. Available at: [Link]
SPARC. (2004). Structures of piperazine, piperidine and morpholine. Available at: [Link]
Allen, F. H., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(Pt 2), 219–227. Available at: [Link]
Akkurt, M., et al. (2019). Crystal structure and the DFT and MEP study of 4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1051–1056. Available at: [Link]
Naghiyev, F. T., et al. (2024). Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,1-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 202–207. Available at: [Link]
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1620. Available at: [Link]
ResearchGate. (n.d.). Conformational analyses of two pyridazino[4,5-b][15]oxazepines and a pyridazino[4,5-b][15]thiazepine. Available at: [Link]
Melkior, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(16), 2631–2641. Available at: [Link]
Hurst, D. P., et al. (2016). Conformational Analysis of 2-substituted Piperazines. Tetrahedron, 72(26), 3764–3770. Available at: [Link]
Hobbs, W. (2022). Synthesis and Characterization of Unique Pyridazines. Senior Honors Theses. Available at: [Link]
Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 26(1), 29. Available at: [Link]
ResearchGate. (n.d.). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Available at: [Link]
Turos-Cabal, M., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. International Journal of Molecular Sciences, 24(14), 11631. Available at: [Link]
Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335–1343. Available at: [Link]
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available at: [Link]
Giguère, D., et al. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 18, 1485–1494. Available at: [Link]
ResearchGate. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available at: [Link]
Naghiyev, F. T., et al. (2024). Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 60–65. Available at: [Link]
Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry, 14(10), 2005–2023. Available at: [Link]
ResearchGate. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Available at: [Link]
Bakr, R. B., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30739–30773. Available at: [Link]
Bandaru, S. S., Kapdi, A. R., & Schulzke, C. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 137–140. Available at: [Link]
Kinzhybalo, V. V., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 834–842. Available at: [Link]
Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 741. Available at: [Link]
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
ResearchGate. (n.d.). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. Available at: [Link]
ResearchGate. (n.d.). Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents. Available at: [Link]
Thébault, F., et al. (2006). Synthesis of pyridazinyl ligands for multimetallic complexes. New Journal of Chemistry, 30(7), 1076–1083. Available at: [Link]
A Senior Application Scientist's Guide to Purity Validation of 4-(Piperidin-2-yl)pyridazine via High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for 4-(Piperidin-2-yl)pyridazine 4-(Piperidin-2-yl)pyridazine is a heterocyclic compound featuring both a saturated piperidine ring and an aromatic pyridazine moiety.[1][2][3] Such...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for 4-(Piperidin-2-yl)pyridazine
4-(Piperidin-2-yl)pyridazine is a heterocyclic compound featuring both a saturated piperidine ring and an aromatic pyridazine moiety.[1][2][3] Such structures are common pharmacophores in drug discovery, where even minute impurities can significantly alter pharmacological activity, toxicity, and stability.[4] Consequently, the rigorous validation of its purity is not merely a quality control checkpoint but a cornerstone of its development for research and potential therapeutic applications.
This guide provides an in-depth, experience-driven protocol for the purity validation of 4-(Piperidin-2-yl)pyridazine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the causality behind methodological choices, present a complete validation workflow grounded in international regulatory standards, and objectively compare the performance of HPLC against alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for purity determination.
Chapter 1: The Primacy of HPLC for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for assessing the purity of pharmaceutical compounds.[5] Its dominance stems from its high resolving power, sensitivity, and applicability to a vast range of molecules, from small organic compounds to large biologics. Unlike techniques such as simple spectrophotometry, which measures bulk absorbance and cannot distinguish between structurally similar compounds, chromatography physically separates the main component from its impurities before detection.[6]
For a molecule like 4-(Piperidin-2-yl)pyridazine, HPLC offers distinct advantages:
Specificity: It can separate the target analyte from starting materials, synthetic by-products, and degradants.
Quantitation: It provides precise and accurate measurement of not only the main peak (for assay) but also any impurities.
Versatility: The methodology can be adapted for various modes, such as reversed-phase, normal-phase, or ion-exchange, to suit the analyte's properties.[5]
While other methods like Gas Chromatography (GC) are powerful for volatile compounds, they would likely require derivatization for a polar, non-volatile molecule like our target, adding complexity and potential for error.[7][8][9] HPLC, therefore, represents the most direct, reliable, and universally accepted approach for this application.
Chapter 2: A Validated RP-HPLC Method for 4-(Piperidin-2-yl)pyridazine
The development of a successful HPLC method is predicated on understanding the analyte's physicochemical properties. 4-(Piperidin-2-yl)pyridazine possesses a basic nitrogen in the piperidine ring and a UV-active pyridazine ring system. This informs our choice of a reversed-phase method with UV detection, which is the most common and robust approach in pharmaceutical analysis.
Experimental Workflow Diagram
Caption: Overall workflow for HPLC purity validation.
Detailed HPLC Protocol
This protocol is designed to achieve optimal separation and peak shape for 4-(Piperidin-2-yl)pyridazine and its potential impurities.
Parameter
Recommended Condition & Justification
Instrument
Agilent 1260 Infinity II or equivalent HPLC system with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).
Column
Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm. Justification: C18 is the standard for reversed-phase and provides excellent retention for moderately polar compounds. The Eclipse Plus packing offers superior peak shape for basic analytes.
Mobile Phase A
0.1% Formic Acid in Water. Justification: The acidic modifier protonates the basic piperidine nitrogen, preventing peak tailing by minimizing interaction with residual silanols on the silica support. Formic acid is volatile and MS-compatible.[10]
Mobile Phase B
Acetonitrile (ACN). Justification: ACN is a common organic modifier with low viscosity and good UV transparency.
Gradient Program
Time (min)
0.0
20.0
25.0
25.1
30.0
Justification: A gradient elution is crucial for purity methods to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted from the column within a reasonable time.
Flow Rate
1.0 mL/min. Justification: A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature
30 °C. Justification: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.
Injection Volume
10 µL.
Detection Wavelength
270 nm. Justification: The pyridazine ring is expected to have a strong UV absorbance. 270 nm is a good starting point, but a UV scan of the analyte should be performed to determine the optimal wavelength (λmax) for sensitivity.
Sample Diluent
50:50 Acetonitrile:Water. Justification: The diluent should be similar in strength to the initial mobile phase conditions to ensure good peak shape upon injection.
Standard Conc.
0.5 mg/mL.
Sample Conc.
0.5 mg/mL.
Chapter 3: The Self-Validating System: A Guide to Method Validation
An analytical method is only as reliable as its validation. The protocol must be challenged to prove it is fit for its intended purpose. Our framework is guided by the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <621>.[11][12][13][14][15]
Validation Parameters Logic Diagram
Caption: Interrelation of validation parameters per ICH Q2(R1).
Validation Protocols & Acceptance Criteria
1. Specificity (including Forced Degradation)
Protocol:
Inject the diluent (blank) to show no interfering peaks.
Inject a solution of known, related impurities if available.
Perform forced degradation studies: Expose the analyte solution (e.g., 0.5 mg/mL) to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period (e.g., 24 hours).
Analyze all samples by DAD-HPLC. The peak purity/homogeneity of the main peak should be assessed.
Acceptance Criteria: The method must resolve the main analyte peak from all potential impurities and degradants. The peak purity angle should be less than the purity threshold.
2. Linearity and Range
Protocol: Prepare a series of at least five concentrations of the 4-(Piperidin-2-yl)pyridazine reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (e.g., 0.005 mg/mL to 0.75 mg/mL). Plot the peak area against concentration.
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Hypothetical Linearity Data
Concentration (mg/mL)
Peak Area (mAU*s)
0.005 (LOQ)
15.2
0.125
375.5
0.250
751.2
0.500
1502.8
0.750
2255.1
Correlation Coefficient (r²)
0.9999
3. Accuracy (Recovery)
Protocol: Prepare samples of a known matrix (if applicable) or diluent spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Prepare each level in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Repeatability: Analyze six independent preparations of the analyte at 100% concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Protocol: Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. This can be confirmed by injecting serially diluted solutions.
Acceptance Criteria: The LOQ must be precise and accurate, and it must be low enough to quantify any specified impurities at their reporting threshold.
6. Robustness
Protocol: Deliberately vary critical method parameters one at a time and assess the impact on the results.
Flow Rate (± 0.1 mL/min)
Column Temperature (± 5 °C)
Mobile Phase A pH (± 0.2 units)
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the purity results should not be significantly affected.
Chapter 4: Comparative Analysis with Alternative Techniques
While HPLC is the recommended method, a comprehensive guide must acknowledge alternatives. This comparison provides the rationale for prioritizing HPLC for this specific application.
Technique
Principle
Applicability to 4-(Piperidin-2-yl)pyridazine
Pros
Cons
HPLC-UV
Differential partitioning between a liquid mobile phase and a solid stationary phase.[11][16]
Excellent. Ideal for non-volatile, UV-active compounds.
High resolution and specificity; robust and reproducible; industry standard for purity.[5]
Requires solvent consumption; may not identify unknown impurities without MS.
GC-MS
Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection.[7]
Poor without derivatization. The analyte is not sufficiently volatile or thermally stable.
Excellent for volatile impurities (e.g., residual solvents); provides structural information from MS.
Requires derivatization, adding complexity and potential for artifacts; not suitable for the primary analyte.[8]
SFC
Supercritical fluid (e.g., CO₂) as the mobile phase.
Good. Can be an alternative to normal-phase HPLC.
"Greener" (less organic solvent); faster separations; good for chiral analysis.
Less common in standard QC labs; analyte solubility in CO₂ can be a challenge.
UV-Vis Spectrophotometry
Measures light absorbance at a specific wavelength.[6]
Very Limited. Can be used for a simple assay/concentration check, but not for purity.
Fast, simple, and inexpensive.
Non-specific; cannot separate or quantify individual impurities.[6]
Capillary Electrophoresis (CE)
Separation based on charge-to-size ratio in an electric field.[7]
Good. Suitable for charged species.
High efficiency; very low sample and reagent consumption.
Can have lower reproducibility than HPLC; less robust for routine QC.
Conclusion
The validated High-Performance Liquid Chromatography method detailed in this guide provides a robust, specific, and accurate system for determining the purity of 4-(Piperidin-2-yl)pyridazine. By following the principles of method development based on the analyte's chemistry and a rigorous validation protocol grounded in ICH and USP guidelines, researchers and drug developers can have high confidence in their analytical results.[13][14] While alternative techniques exist, the established performance and regulatory acceptance of HPLC make it the unequivocal method of choice for ensuring the quality and integrity of this important pharmaceutical building block.
References
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available at: [Link]
Understanding the Latest Revisions to USP <621> | Agilent . Available at: [Link]
Are You Sure You Understand USP <621>? | LCGC International . Available at: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available at: [Link]
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY . Available at: [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . Available at: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA) . Available at: [Link]
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography . Available at: [Link]
HPLC Methods for analysis of Pyridine - HELIX Chromatography . Available at: [Link]
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . Available at: [Link]
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org . Available at: [Link]
5 Methods for Impurity Profiling in Pharmaceuticals - Toref . Available at: [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci . Available at: [Link]
Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization . Available at: [Link]
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed . Available at: [Link]
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate . Available at: [Link]
A Researcher's Guide to Spectroscopic Identification of Pyridazine Regioisomers
For researchers in medicinal chemistry and materials science, the unambiguous structural elucidation of pyridazine regioisomers is a critical, yet often challenging, task. The subtle differences in the placement of subst...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in medicinal chemistry and materials science, the unambiguous structural elucidation of pyridazine regioisomers is a critical, yet often challenging, task. The subtle differences in the placement of substituents on the pyridazine ring can lead to vastly different pharmacological or material properties. This guide provides an in-depth comparison of key spectroscopic techniques for the definitive identification of these isomers, grounded in experimental data and established methodologies.
The Challenge of Pyridazine Regioisomerism
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, presents a unique electronic environment.[1] The positions of substituents on this ring dictate not only the molecule's overall geometry but also its electronic distribution, dipole moment, and hydrogen bonding capabilities.[2] Consequently, regioisomers can exhibit distinct biological activities and physical characteristics. Differentiating between, for example, a 3,4-disubstituted pyridazine and a 3,6-disubstituted pyridazine requires a robust analytical strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation
NMR spectroscopy stands as the most powerful and definitive tool for identifying pyridazine regioisomers. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides a comprehensive picture of the molecular structure.[3][4][5]
¹H and ¹³C NMR: The Initial Fingerprint
The chemical shifts of protons and carbons in the pyridazine ring are highly sensitive to the electronic effects of substituents. Electron-withdrawing groups will generally shift nearby proton and carbon signals downfield, while electron-donating groups will cause an upfield shift.[6] While ¹H and ¹³C spectra provide a fundamental fingerprint, overlapping signals in complex molecules can make definitive assignment difficult.
2D NMR: Unraveling Connectivity and Spatial Relationships
Two-dimensional NMR techniques are indispensable for unambiguously assigning signals and determining substitution patterns.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to one another. This is crucial for tracing the connectivity of the pyridazine ring protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the confident assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for distinguishing regioisomers. It reveals long-range (2-3 bond) correlations between protons and carbons. By observing correlations from a substituent's protons to the carbons of the pyridazine ring, the exact point of attachment can be determined.[7]
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For pyridazine regioisomers, NOESY can reveal through-space interactions between substituent protons and protons on the pyridazine ring, confirming their relative positions.[8][9]
Experimental Protocol: A General Workflow for NMR-Based Isomer Identification
Caption: General workflow for pyridazine regioisomer identification using NMR spectroscopy.
Mass Spectrometry: Unveiling Isomeric Signatures in Fragmentation
Mass spectrometry (MS) provides valuable information about the molecular weight of the compound and can offer clues to its structure through the analysis of fragmentation patterns.[10] Different regioisomers, due to their unique electronic and structural arrangements, will often fragment in distinct ways upon ionization.[11][12]
Electron impact (EI) ionization is a common technique that can induce characteristic fragmentation. The stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum. For pyridazine regioisomers, key fragmentations may involve the loss of the substituent, cleavage of the pyridazine ring, or rearrangements.[13]
For instance, a study on the fragmentation of pyridazine and pyrimidine isomers induced by fast ion impact revealed significant differences in the cross-sections of fragments with the same mass, highlighting the diagnostic potential of fragmentation patterns.[11]
Data Presentation: Comparative Fragmentation of Pyridazine Isomers
Fragment Ion
Relative Abundance (Isomer A)
Relative Abundance (Isomer B)
Plausible Neutral Loss
[M-H]⁺
High
Low
H•
[M-R]⁺
Low
High
R•
[M-N₂]⁺
Moderate
Moderate
N₂
[M-HCN]⁺
Very Low
High
HCN
Note: This table is a generalized representation. Actual fragmentation patterns will be highly dependent on the specific substituents.
Vibrational and Electronic Spectroscopy: Complementary Techniques
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can serve as complementary techniques in the identification of pyridazine regioisomers.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule.[14][15] The positions and intensities of absorption bands can provide information about the functional groups present and the overall symmetry of the molecule.[16][17] While many of the ring vibrations of pyridazine isomers will be similar, differences in the positions of substituents can lead to subtle shifts in the frequencies of C-H, C-N, and C-C stretching and bending modes.[18][19] These differences can be particularly noticeable in the fingerprint region (below 1500 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[20] The position and intensity of absorption maxima (λmax) are influenced by the extent of conjugation and the electronic nature of the substituents. Different regioisomers will have distinct electronic distributions, leading to variations in their UV-Vis spectra.[21] While these differences may not always be large enough for unambiguous identification on their own, they can be a useful corroborating piece of evidence.
A Synergistic Approach to Isomer Identification
The most robust and reliable identification of pyridazine regioisomers is achieved through a synergistic application of these spectroscopic techniques.
Caption: A synergistic approach combining multiple spectroscopic techniques for definitive isomer identification.
Conclusion
The definitive identification of pyridazine regioisomers is a critical step in drug discovery and materials science. While each spectroscopic technique provides valuable information, a comprehensive approach utilizing a suite of methods is the most reliable strategy. NMR spectroscopy, particularly with the use of 2D techniques like HMBC and NOESY, provides the most definitive evidence for structural elucidation. Mass spectrometry offers crucial information on molecular weight and unique fragmentation patterns that can distinguish between isomers. IR and UV-Vis spectroscopy serve as valuable complementary techniques. By understanding the strengths and limitations of each method and employing a synergistic workflow, researchers can confidently and accurately determine the structures of their target pyridazine compounds.
References
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]
1H, 13C, and 15N NMR spectra of some pyridazine derivatives | Semantic Scholar. (n.d.). Retrieved February 7, 2024, from [Link]
1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]
Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact | The Journal of Chemical Physics | AIP Publishing. (n.d.). Retrieved February 7, 2024, from [Link]
Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues - AIP Publishing. (n.d.). Retrieved February 7, 2024, from [Link]
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved February 7, 2024, from [Link]
1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved February 7, 2024, from [Link]
CHMY 374 (2018): Experiment #2 Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. (n.d.).
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Retrieved February 7, 2024, from [Link]
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - CORE. (n.d.). Retrieved February 7, 2024, from [Link]
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 - Canadian Science Publishing. (n.d.). Retrieved February 7, 2024, from [Link]
Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
Synthesis and Characterization of Unique Pyridazines. (2022, November 1). Retrieved February 7, 2024, from [Link]
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved February 7, 2024, from [Link]
Pyridazine - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (n.d.). Retrieved February 7, 2024, from [Link]
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (n.d.). Retrieved February 7, 2024, from [Link]
The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds | Scilit. (n.d.). Retrieved February 7, 2024, from [Link]
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved February 7, 2024, from [Link]
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved February 7, 2024, from [Link]
Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences. (n.d.). Retrieved February 7, 2024, from [Link]
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. (n.d.). Retrieved February 7, 2024, from [Link]
A Comparative Guide to the Bioactivity of Piperidine-Linked Heterocycles
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern drug discovery.[1][2] Its prevalence i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern drug discovery.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids underscores its significance as a "privileged scaffold".[1][3] The structural and physicochemical properties of the piperidine moiety—its conformational flexibility, ability to engage in hydrogen bonding, and capacity to modulate lipophilicity—make it an ideal building block for designing molecules that can effectively interact with biological targets.[4] When linked to other heterocyclic systems, such as thiazole, benzimidazole, or pyridine, the resulting hybrid molecules often exhibit enhanced or novel biological activities, opening new avenues for therapeutic development.[5][6]
This guide provides a comparative analysis of the bioactivity of various piperidine-linked heterocycles, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for key bioactivity assays to support researchers in their drug development endeavors.
Part 1: Comparative Anticancer Activity
The quest for novel anticancer agents is a major focus of medicinal chemistry. Piperidine-linked heterocycles have emerged as a promising class of compounds, often targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.[7][8]
Key Heterocyclic Scaffolds and Their Mechanisms
1. Piperidine-Benzimidazole Hybrids: Benzimidazole itself is structurally similar to purine nucleosides, allowing it to interfere with DNA replication and other cellular processes.[9] When combined with piperidine, these hybrids have shown potent cytotoxicity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), glioblastoma (U-87 MG), and colon cancer (HCT-116).[10][11] The mechanism often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[11]
2. Piperidinyl-Thiazole Derivatives: The thiazole ring is another important pharmacophore known for its diverse biological activities. Piperidine-thiazole conjugates have demonstrated significant anticancer potential, often by inhibiting key signaling pathways.
3. Piperidinone-Based Analogs (e.g., EF24): Monoketone analogs of curcumin, such as 3,5-bis(2-fluorobenzylidene)piperidin-4-one (EF24), incorporate a piperidin-4-one core. These compounds have shown potent anticancer activity by suppressing the Nuclear Factor-κB (NF-κB) signaling pathway .[12] NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[12][13] EF24 has been shown to inhibit IκB kinase (IKK), preventing the degradation of the IκB inhibitor and blocking the nuclear translocation of NF-κB.[12]
Signaling Pathway: NF-κB Inhibition by Piperidinone Analogs
The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by piperidinone-based compounds like EF24.
Caption: Inhibition of the NF-κB pathway by a piperidinone analog (EF24).
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative piperidine-linked heterocycles against various human cancer cell lines. Note: Direct comparison should be made with caution as experimental conditions may vary between studies.
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[16] Piperidine-linked heterocycles have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic microbes.[17][18]
Key Heterocyclic Scaffolds and Structure-Activity Insights
The antimicrobial efficacy of piperidine derivatives is often linked to the nature of the linked heterocycle and the substituents on both rings. For instance, studies on piperidine-substituted halogenobenzene derivatives have shown that the type and position of both the halogen and the piperidine group significantly affect antimicrobial activity.[19]
Many of these compounds are evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[16][18] Generally, many derivatives show better activity against Gram-positive bacteria and fungi, which may be attributed to differences in the cell wall structures of these microorganisms.[19]
A common workflow for screening and quantifying the antimicrobial activity of new compounds involves initial screening with the disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for antimicrobial susceptibility testing of novel compounds.
Comparative Antimicrobial Data (MIC)
The table below presents the Minimum Inhibitory Concentration (MIC) values for various piperidine derivatives against selected microorganisms. The MIC is the lowest concentration of a compound that prevents visible growth of a microbe.
Neurodegenerative diseases like Alzheimer's and Parkinson's, as well as excitotoxicity-induced neuronal damage, represent significant therapeutic challenges. Piperine, the primary alkaloid in black pepper containing a piperidine ring, and its derivatives have shown considerable promise as neuroprotective agents.[20][21]
Mechanisms of Neuroprotection
The neuroprotective effects of piperidine-containing compounds are multifaceted and involve several key mechanisms:
Modulation of Neurotrophic Factor Signaling: Piperine has been shown to protect hippocampal neurons by upregulating the Nerve Growth Factor (NGF) signaling pathway .[18][22] It increases the expression of NGF and its receptor, TrkA, which in turn activates the pro-survival Akt/GSK3β pathway.[18][22]
Anti-excitotoxicity: Excessive stimulation by the neurotransmitter glutamate leads to neuronal death, a process known as excitotoxicity. Piperine can suppress this by inhibiting presynaptic glutamate release and subsequent Ca²+ overload.[21]
Inhibition of Amyloid-β Aggregation: In the context of Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a key pathological event. Piperine-derived compounds have been developed that can inhibit Aβ aggregation, a crucial therapeutic strategy.[12]
Antidepressant-like Effects: The antidepressant effects of piperine are linked to its ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), another critical neurotrophin.[23]
Signaling Pathway: NGF-Mediated Neuroprotection by Piperine
The diagram illustrates how piperine enhances the NGF signaling cascade to promote neuronal survival in the face of excitotoxic insults.
Caption: NGF/TrkA/Akt signaling pathway modulated by piperine for neuroprotection.
Part 4: Key Experimental Methodologies
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the key bioactivity assays discussed in this guide.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][24]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[24] The amount of formazan produced is directly proportional to the number of viable cells.[24]
Step-by-Step Protocol:
Cell Seeding:
Trypsinize and count cells (e.g., HepG2, MCF-7).
Seed cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[15]
Compound Treatment:
Prepare serial dilutions of the piperidine-linked heterocyclic compounds in culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a media-only control (blank).
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1]
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[15]
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[1] Protect the plate from light.
Formazan Solubilization:
Carefully remove the medium from each well without disturbing the formazan crystals.
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.[1][15]
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
Absorbance Measurement:
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-590 nm.[15]
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance.
Protocol 2: Kirby-Bauer Disk Diffusion Assay for Antimicrobial Screening
This method is a standardized qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[25]
Principle: An antibiotic-impregnated paper disk placed on an agar surface inoculated with bacteria will diffuse into the agar. If the bacteria are susceptible, a clear zone of no growth, called the zone of inhibition, will form around the disk.[16][25]
Step-by-Step Protocol:
Inoculum Preparation:
Select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) culture plate.
Suspend the colonies in sterile saline or broth.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5][25]
Agar Plate Inoculation:
Use Mueller-Hinton Agar (MHA) plates with a uniform thickness of 4 mm.[8][25]
Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[16]
Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60 degrees each time) to ensure confluent growth.[16]
Prepare sterile filter paper disks impregnated with a known concentration of the test compound.
Using sterile forceps, place the disks onto the inoculated agar surface, ensuring they are evenly spaced (at least 24 mm apart).[8][16]
Gently press each disk to ensure complete contact with the agar.[8]
Incubation:
Invert the plates and incubate at 35-37°C for 16-24 hours.[5][16]
Result Interpretation:
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[25]
The size of the zone correlates with the susceptibility of the microorganism to the compound.
Protocol 3: Broth Microdilution for MIC Determination
This is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]
Principle: A standardized inoculum of the test organism is challenged with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible growth.[3][19]
Step-by-Step Protocol:
Prepare Antimicrobial Dilutions:
In a 96-well microtiter plate, dispense 100 µL of sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) into wells 2 through 12.
Add 200 µL of the test compound at twice the highest desired concentration to well 1.
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no compound, no inoculum).[4][20]
Inoculum Preparation:
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, as described for the disk diffusion assay.
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[4][26]
Inoculation and Incubation:
Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
Cover the plate and incubate at 35-37°C for 16-20 hours.[4]
Reading the MIC:
After incubation, visually inspect the plate for turbidity (growth).
The MIC is the lowest concentration of the antimicrobial agent in the series where no visible growth is observed.[3] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Chen, C. H., et al. (2022). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. Molecules, 27(9), 2638. [Link]
Microbiology International. Broth Microdilution. MI - Microbiology. [Link]
Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
Chen, C. H., et al. (2022). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. PubMed. [Link]
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
Al-Haggar, M., et al. (2021). Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease. PMC - NIH. [Link]
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
Mathur, D., et al. (2005). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. PubMed. [Link]
Google Patents. (2008). US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation.
de Oliveira, M. R., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. [Link]
Adams, B. K., et al. (2004). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. PMC. [Link]
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
ResearchGate. Piperine and piperidine-induced caspase pathway for activating cell.... ResearchGate. [Link]
ResearchGate. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]
Taylor & Francis Online. (2021). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Taylor & Francis Online. [Link]
Food Science & Nutrition. (2019). Piperine as a neuroprotective functional component in rats with cerebral ischemic injury. Wiley Online Library. [Link]
Bioorganic & Medicinal Chemistry. (2013). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31). PMC. [Link]
Brain Research. (2009). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed. [Link]
Food and Chemical Toxicology. (2014). Brain-derived neurotrophic factor signalling mediates the antidepressant-like effect of piperine in chronically stressed mice. PubMed. [Link]
MDPI. (2022). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]
Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
ResearchGate. Representative examples of benzimidazole‐piperazine hybrids as anticancer agents. ResearchGate. [Link]
ResearchGate. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. [Link]
NIH. (2024). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. NIH. [Link]
OUCI. (2024). Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells. OUCI. [Link]
Bioorganic Chemistry. (2020). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. PubMed. [Link]
Leitfaden zur sachgemäßen Entsorgung von 4-(Piperidin-2-yl)pyridazin
Erstellt von: Gemini, Senior Application Scientist Datum: 10. Februar 2026 Zusammenfassung: Dieses Dokument bietet eine umfassende Anleitung für die sichere Handhabung und vorschriftsmäßige Entsorgung von 4-(Piperidin-2-...
Zusammenfassung: Dieses Dokument bietet eine umfassende Anleitung für die sichere Handhabung und vorschriftsmäßige Entsorgung von 4-(Piperidin-2-yl)pyridazin. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Der Leitfaden behandelt die Gefahrenanalyse, Verfahren zur Abfallminimierung, Protokolle zur Abfallsammlung und die zugelassenen Entsorgungsmethoden, um die Sicherheit im Labor und die Einhaltung von Umweltvorschriften zu gewährleisten. Aufgrund der kombinierten Gefahren, die von den Piperidin- und Pyridazin-Strukturen ausgehen – einschließlich akuter Toxizität, Ätzwirkung und potenzieller Umweltgefährdung – wird 4-(Piperidin-2-yl)pyridazin als gefährlicher Abfall eingestuft, der eine spezielle Handhabung und Entsorgung durch Hochtemperaturverbrennung erfordert.
Abschnitt 1: Verbindungsprofil und Gefahrenanalyse
Das Verständnis der chemischen Natur von 4-(Piperidin-2-yl)pyridazin ist die Grundlage für sichere Handhabungs- und Entsorgungsprotokolle. Die Molekülstruktur, die einen Pyridazin-Ring mit einem Piperidin-Substituenten kombiniert, deutet auf ein komplexes Gefahrenprofil hin.
Chemische Eigenschaften und bekannte Gefahren
Obwohl spezifische Daten für 4-(Piperidin-2-yl)pyridazin begrenzt sind, kann ein Gefahrenprofil durch die Analyse seiner funktionellen Bestandteile – Pyridin/Pyridazin und Piperidin – extrapoliert werden.
Pyridazin-Anteil: Pyridazin (C₄H₄N₂) ist eine aromatische heterocyclische Verbindung. Verbindungen dieser Klasse können bei der Verbrennung giftige Stickoxide (NOx) freisetzen.[1][2] Pyridazin selbst wird als gesundheitsschädlich beim Verschlucken, hautreizend, augenreizend und potenziell reizend für die Atemwege eingestuft.[3]
Piperidin-Anteil: Piperidin ist ein sekundäres Amin, das als giftig und ätzend eingestuft wird.[4] Die Exposition kann zu schweren Hautverbrennungen, Augenschäden, Blutdruck- und Herzfrequenzerhöhungen, Übelkeit und bei hohen Konzentrationen zu Lähmungen und Krämpfen führen.[5] Es wird als gesundheitsschädlich beim Einatmen, Verschlucken und bei Hautkontakt eingestuft.[4][6]
Die Kombination dieser beiden Einheiten legt nahe, dass 4-(Piperidin-2-yl)pyridazin ähnliche Gefahren aufweist. GHS-Einstufungen für strukturell verwandte Verbindungen unterstützen diese Annahme und weisen auf akute Toxizität (oral), Hautkorrosion/-reizung und schwere Augenschäden/-reizung hin.[7][8]
Zusammenfassung der Gefahrendaten
Die folgende Tabelle fasst die erwarteten Gefahren basierend auf den Analoga zusammen.
H302: Gesundheitsschädlich bei Verschlucken.H311+H331: Giftig bei Hautkontakt oder Einatmen.H314: Verursacht schwere Verätzungen der Haut und schwere Augenschäden.
P260: Staub/Rauch/Gas/Nebel/Dampf/Aerosol nicht einatmen.P280: Schutzhandschuhe/Schutzkleidung/Augenschutz/Gesichtsschutz tragen.P301+P310: BEI VERSCHLUCKEN: Sofort GIFTINFORMATIONSZENTRUM/Arzt anrufen.P303+P361+P353: BEI BERÜHRUNG MIT DER HAUT (oder dem Haar): Alle kontaminierten Kleidungsstücke sofort ausziehen. Haut mit Wasser abwaschen.P305+P351+P338: BEI KONTAKT MIT DEN AUGEN: Einige Minuten lang behutsam mit Wasser spülen. Eventuell vorhandene Kontaktlinsen nach Möglichkeit entfernen. Weiter spülen.
Ein systematischer Ansatz ist entscheidend für eine sichere und vorschriftsmäßige Entsorgung. Der folgende Workflow beschreibt den Prozess von der Abfallerzeugung bis zur endgültigen Entsorgung.
Abbildung 2: Schritt-für-Schritt-Anleitung für das Vorgehen bei einer Verschüttung von 4-(Piperidin-2-yl)pyridazin.
Erste Hilfe bei Exposition
Hautkontakt: Alle kontaminierten Kleidungsstücke sofort ausziehen. Die betroffene Hautstelle mindestens 15 Minuten lang mit viel Wasser und Seife abwaschen. [1]Suchen Sie unverzüglich einen Arzt auf.
[11]* Augenkontakt: Die Augen sofort bei geöffneten Lidern mindestens 15 Minuten lang vorsichtig mit Wasser spülen. [1]Eventuell vorhandene Kontaktlinsen nach Möglichkeit entfernen. Suchen Sie unverzüglich einen Arzt auf.
[11]* Einatmen: Die betroffene Person an die frische Luft bringen und in einer Position ruhigstellen, die das Atmen erleichtert. [1]Bei Atembeschwerden oder Bewusstlosigkeit sofort einen Arzt rufen.
Verschlucken: Den Mund mit Wasser ausspülen. KEIN Erbrechen herbeiführen. [1]Sofort ein Giftinformationszentrum oder einen Arzt anrufen.
[11]
Abschnitt 5: Referenzen
Vertex AI Search. (2012). SAFETY DATA SHEET.
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
University of Washington. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
U.S. Environmental Protection Agency. 4-Chloropyrido(3,4-d)pyridazine Env. Fate/Transport.
Cole-Parmer. (n.d.). Chemical Compatibility Database.
ResearchGate. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5).
PubMed. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines.
National Institutes of Health. (n.d.). 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem.
Australian Industrial Chemicals Introduction Scheme. (2015). Pyridine, alkyl derivatives: Human health tier II assessment.
ER Publications. (n.d.). Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry.
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
BenchChem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
Royal Society of Chemistry. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition.
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.
MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.